molecular formula C12H13FN2S B2595530 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole CAS No. 1095644-94-2

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole

Cat. No.: B2595530
CAS No.: 1095644-94-2
M. Wt: 236.31
InChI Key: OLBCXLRTNNMXJU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole ( 1095644-94-2) is a synthetic small molecule featuring a benzothiazole core substituted with a fluorine atom and a piperidine ring. This specific structure classifies it as a benzothiazole derivative, a family of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their diverse and potent biological activities . The benzothiazole nucleus is a versatile pharmacophore, and its derivatives are extensively investigated for a wide spectrum of therapeutic applications. Research into analogous compounds has demonstrated significant potential in areas such as anticancer and antitumor activities , antimicrobial agents , and antiviral agents . The presence of the piperidin-4-yl group is a critical structural feature that can enhance binding affinity to various biological targets and improve pharmacokinetic properties. This compound is provided exclusively for research use in biochemical and pharmacological studies to further explore these potential mechanisms and applications. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-fluoro-2-piperidin-4-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBCXLRTNNMXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Chemical Structure, Synthesis, and Medicinal Chemistry Applications Primary Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Privileged" Scaffold

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole (CAS: 1095644-94-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines three distinct pharmacophoric elements—a lipophilic benzothiazole core, a solubilizing basic piperidine ring, and a metabolically strategic fluorine substituent—into a single, versatile building block.

This compound is rarely the final drug itself but rather a critical intermediate or "warhead" carrier used to target G-Protein Coupled Receptors (GPCRs), particularly dopamine and serotonin subtypes, and specific kinase domains. Its structural rigidity and electronic properties allow it to serve as a bioisostere for indole and benzimidazole moieties, often improving metabolic stability and blood-brain barrier (BBB) permeability.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The physicochemical profile of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole suggests a molecule designed for central nervous system (CNS) penetration and oral bioavailability.

PropertyValue / Description
CAS Number 1095644-94-2
IUPAC Name 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole
Molecular Formula C₁₂H₁₃FN₂S
Molecular Weight 236.31 g/mol
Exact Mass 236.0783
Appearance Off-white to beige solid
Solubility Soluble in DMSO, MeOH, CH₂Cl₂; Low water solubility (free base)
pKa (Calculated) ~9.6 (Piperidine NH), ~1-2 (Benzothiazole N)
LogP (Predicted) 2.5 – 2.8
H-Bond Donors 1 (Piperidine NH)
H-Bond Acceptors 3 (Piperidine N, Benzothiazole N, F)
Structural Analysis
  • The Benzothiazole Core: Provides a planar, aromatic surface for

    
     stacking interactions with receptor binding pockets. The sulfur atom increases lipophilicity compared to benzimidazole, enhancing membrane permeability.
    
  • The Piperidine Moiety: Introduces a basic center (pKa ~9.6) that is protonated at physiological pH, improving aqueous solubility and facilitating ionic interactions with conserved aspartate residues in GPCRs.

  • The Fluorine Substituent (C-5): Strategically placed to block metabolic oxidation (Phase I metabolism) at the para-position relative to the nitrogen, extending the half-life (

    
    ) of the molecule. It also modulates the electron density of the aromatic ring, potentially strengthening 
    
    
    
    -cation interactions.
Synthetic Methodology

The synthesis of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole is typically achieved through a condensation-cyclization strategy. The most robust pathway involves the reaction of 2-amino-5-fluorothiophenol with a protected piperidine-4-carboxylic acid derivative.

Retrosynthetic Analysis

The logical disconnection occurs at the C2-C4' bond, separating the benzothiazole heterocycle from the piperidine ring.

Retrosynthesis Target 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole Intermediate Condensation Intermediate (Amide/Thioamide) Target->Intermediate Deprotection (TFA/HCl) Precursors Precursors Intermediate->Precursors Cyclodehydration (PPA or POCl3) Thiophenol 2-Amino-5-fluorothiophenol (CAS: 63989-76-4) Precursors->Thiophenol Acid N-Boc-Isonipecotic Acid (CAS: 84358-13-4) Precursors->Acid

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available building blocks.

Experimental Protocol: Polyphosphoric Acid (PPA) Cyclization

Note: This protocol describes the formation of the benzothiazole core followed by deprotection.

Step 1: Condensation & Cyclization [1]

  • Reagents: 2-Amino-5-fluorothiophenol (1.0 eq), N-Boc-isonipecotic acid (1.1 eq), Polyphosphoric acid (PPA) (10-15 eq by weight).

    • Expert Insight: PPA serves as both the solvent and the dehydrating agent. While harsh, it drives the formation of the benzothiazole ring efficiently in one pot.

  • Procedure:

    • Mix the thiophenol and the carboxylic acid in a round-bottom flask.

    • Add PPA and heat the mixture to 120–140°C under nitrogen for 4–6 hours.

    • Note: The high temperature will likely cleave the Boc group in situ, yielding the free amine directly. If a milder coupling reagent (e.g., HATU/DMF) is used first to make the amide, a separate cyclization step (Lawesson's reagent or POCl₃) is required.

  • Workup:

    • Cool the reaction mixture to ~60°C.

    • Pour onto crushed ice/water with vigorous stirring (Exothermic!).

    • Basify the solution to pH >10 using 50% NaOH or NH₄OH.

    • Extract the product with Ethyl Acetate (3x) or DCM.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Step 2: Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: DCM:MeOH:NH₄OH (90:10:1) is typically required due to the polarity of the free secondary amine.

  • Yield: Typical yields range from 60–80%.

Medicinal Chemistry Applications

This scaffold acts as a versatile template for designing ligands against specific biological targets.

Target Class: GPCRs (Dopamine & Serotonin)

The 2-(piperidin-4-yl)benzothiazole motif mimics the structure of aryl-piperazines found in antipsychotics like Ziprasidone or Risperidone .

  • Mechanism: The basic nitrogen of the piperidine forms a salt bridge with Aspartate 3.32 (Ballesteros-Weinstein numbering) in the receptor binding pocket.

  • Modification: The secondary amine is usually alkylated or acylated to introduce a "tail" that interacts with secondary binding pockets (e.g., the orthosteric site vs. allosteric modulators).

Target Class: Kinase Inhibitors

Benzothiazoles are ATP-competitive scaffolds.

  • Binding Mode: The nitrogen of the benzothiazole ring acts as a Hydrogen Bond Acceptor (HBA) to the "hinge region" of the kinase ATP-binding site.

  • Fluorine Role: The 5-fluoro group often points into a hydrophobic pocket (e.g., the gatekeeper region), improving selectivity against off-target kinases.

SAR_Map Core 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole F_Atom 5-Fluoro Group: Metabolic Block (CYP450) Electronic Tuning Core->F_Atom Benzothiazole Benzothiazole Core: Pi-Stacking (Aromatic) Hinge Binder (Kinases) Core->Benzothiazole Piperidine Piperidine Ring: Solubility (Basic N) Salt Bridge Interaction Core->Piperidine NH_Handle Secondary Amine (NH): Vector for SAR Expansion (Linker attachment) Piperidine->NH_Handle Functionalization Site

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each structural component.

Safety & Handling
  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P261: Avoid breathing dust/fume.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption (carbamate formation) over long periods.

References
  • National Institutes of Health (NIH) - PubChem. (n.d.). Benzothiazole Structure and Bioactivity Data. Retrieved from [Link]

  • Kini, S. G., et al. (2022).[2] Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Retrieved from [Link]

  • MDPI Molecules. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • Vertex AI Search. (2023). Synthesis of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole. (Aggregated technical data from patent literature US20030028032A1).

Sources

Therapeutic potential of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole in CNS research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Therapeutic Potential of 2-(Piperidin-4-yl)-1,3-benzothiazole Derivatives in Central Nervous System Research

Executive Summary

The intricate network of the central nervous system (CNS) presents a formidable challenge in the development of effective therapeutics for a spectrum of neurological and psychiatric disorders. Within the vast landscape of medicinal chemistry, the benzothiazole scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in interacting with a diverse array of biological targets.[1][2][3][4] This guide explores the therapeutic potential of a specific class of these compounds, 5-fluoro-2-(piperidin-4-yl)-1,3-benzothiazole and its analogues, in CNS research. While specific data on this exact molecule is limited in publicly available literature, this document will synthesize information from structurally related compounds to build a strong scientific case for its investigation and to provide a comprehensive framework for its preclinical evaluation. By examining the established pharmacology of the benzothiazole core, the piperidine moiety, and the strategic inclusion of a fluorine atom, we can logically infer the potential mechanisms of action and therapeutic applications of this promising chemical series.

The Benzothiazole Core: A Versatile Pharmacophore in CNS Drug Design

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the design of CNS-active agents.[1] Its rigid, planar structure provides a unique platform for molecular interactions, allowing for high-affinity binding to various receptors and enzymes.[2] Several approved drugs and numerous clinical candidates for a range of CNS disorders, including neurodegenerative diseases and psychiatric conditions, feature this heterocyclic system.[1][2]

The therapeutic breadth of benzothiazole derivatives is extensive, with demonstrated activities as:

  • Neuroprotective Agents: Riluzole, a benzothiazole-containing drug, is approved for the treatment of amyotrophic lateral sclerosis (ALS) and is being investigated for Alzheimer's disease.[2][5]

  • Antipsychotics: Certain benzothiazole derivatives exhibit high affinity for dopamine and serotonin receptors, key targets in the management of psychosis.[6]

  • Anticonvulsants: The benzothiazole scaffold has been successfully incorporated into molecules with significant anticonvulsant properties.[7]

  • Diagnostic Imaging Agents: The structural properties of benzothiazoles make them suitable for the development of PET ligands for imaging amyloid plaques in Alzheimer's disease, such as Flutemetamol.[2]

The inherent biological activity of the benzothiazole core, coupled with its synthetic tractability, makes it an ideal starting point for the development of novel CNS therapeutics.

Deconstructing the Molecule: The Strategic Importance of the Piperidine and Fluoro Moieties

The therapeutic profile of a benzothiazole derivative is significantly influenced by the nature and position of its substituents. In the case of 5-fluoro-2-(piperidin-4-yl)-1,3-benzothiazole, the piperidine and fluorine components are not mere decorations but are critical for its potential pharmacological activity.

The Piperidine Moiety: A Gateway to CNS Targets

The inclusion of a piperidine ring is a common and effective strategy in the design of CNS-penetrant drugs. This saturated heterocycle can:

  • Improve Physicochemical Properties: The piperidine group can enhance solubility and modulate lipophilicity, properties crucial for crossing the blood-brain barrier.

  • Serve as a Versatile Linker: It can act as a scaffold to which other functional groups can be attached, allowing for the fine-tuning of receptor binding and selectivity.

  • Interact with Key CNS Receptors: The nitrogen atom in the piperidine ring can be protonated at physiological pH, enabling ionic interactions with acidic residues in the binding pockets of receptors such as dopamine, serotonin, and sigma receptors.

Numerous CNS-active compounds, including antipsychotics and antidepressants, incorporate a piperidine moiety, highlighting its importance in achieving desired pharmacological effects.

The Fluoro Substituent: Enhancing Potency and Pharmacokinetics

The strategic placement of a fluorine atom on the benzothiazole ring can profoundly impact the molecule's properties:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, increasing binding affinity and potency.[3]

  • Improved Lipophilicity: The introduction of fluorine can increase the molecule's lipophilicity, which can facilitate its passage across the blood-brain barrier.[3]

The judicious use of fluorination is a well-established strategy in medicinal chemistry to optimize the drug-like properties of a lead compound.[3][8]

Hypothesized Mechanism of Action and Therapeutic Potential

Based on the pharmacology of structurally related benzothiazole, benzimidazole, and piperidine-containing compounds, we can postulate several potential mechanisms of action for 5-fluoro-2-(piperidin-4-yl)-1,3-benzothiazole in the CNS.

Potential Molecular Targets

This class of compounds may exhibit affinity for a range of CNS targets, including:

  • Dopamine Receptors (D2, D3, D4): Modulation of dopamine signaling is a cornerstone of antipsychotic and antidepressant therapies.[6]

  • Serotonin Receptors (5-HT2A, 5-HT1A, etc.): Interaction with serotonin receptors is crucial for the treatment of depression, anxiety, and psychosis.[6]

  • Sigma Receptors (σ1, σ2): These receptors are implicated in a variety of neurological processes, including learning, memory, and mood, and are attractive targets for the treatment of neurodegenerative diseases and psychiatric disorders.

  • Monoamine Oxidase (MAO) Enzymes: Inhibition of MAO-A or MAO-B can increase the levels of neurotransmitters in the brain and is a validated strategy for treating depression and Parkinson's disease.

Potential Therapeutic Applications

Given the potential molecular targets, 5-fluoro-2-(piperidin-4-yl)-1,3-benzothiazole and its analogues could be investigated for the treatment of a variety of CNS disorders, including:

  • Schizophrenia and Psychosis: By modulating dopamine and serotonin pathways, these compounds could offer atypical antipsychotic effects with a potentially favorable side-effect profile.[6]

  • Depression and Anxiety Disorders: Through interactions with serotonin and dopamine receptors, this chemical series may possess antidepressant and anxiolytic properties.

  • Neurodegenerative Diseases (e.g., Alzheimer's and Parkinson's Disease): The neuroprotective properties of the benzothiazole scaffold, potentially coupled with sigma receptor modulation, could offer a disease-modifying approach to these conditions.[1][5]

  • Cognitive Deficits: By targeting pro-cognitive receptors, these compounds might enhance learning and memory.

A Framework for Preclinical Evaluation

A systematic and rigorous preclinical evaluation is essential to validate the therapeutic potential of this novel chemical series. The following experimental workflow provides a comprehensive approach to characterizing the pharmacology of 5-fluoro-2-(piperidin-4-yl)-1,3-benzothiazole and its analogues.

In Vitro Pharmacological Profiling

The initial step involves a broad assessment of the compound's interaction with a panel of CNS-relevant targets.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for a range of receptors, ion channels, and transporters.

  • Materials:

    • Cell membranes expressing the target receptor of interest.

    • Radiolabeled ligand specific for the target receptor.

    • Test compound (5-fluoro-2-(piperidin-4-yl)-1,3-benzothiazole).

    • Scintillation vials and cocktail.

    • Filtration apparatus.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

    • Allow the binding reaction to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Profile

Receptor/TargetKi (nM)
Dopamine D2TBD
Dopamine D3TBD
Dopamine D4TBD
Serotonin 5-HT2ATBD
Serotonin 5-HT1ATBD
Sigma-1TBD
Sigma-2TBD
MAO-ATBD
MAO-BTBD

TBD: To be determined

In Vivo Behavioral Pharmacology

Following in vitro characterization, promising compounds should be evaluated in animal models of CNS disorders to assess their therapeutic efficacy.

Experimental Protocol: Mouse Forced Swim Test (Antidepressant-like Activity)

  • Objective: To evaluate the potential antidepressant-like effects of the test compound.

  • Materials:

    • Male C57BL/6J mice.

    • Test compound and vehicle.

    • Glass cylinders filled with water.

    • Video recording and analysis software.

  • Procedure:

    • Administer the test compound or vehicle to the mice at a predetermined time before the test.

    • Place each mouse individually into a cylinder of water from which it cannot escape.

    • Record the swimming behavior for a 6-minute period.

    • Score the last 4 minutes of the test for time spent immobile.

    • A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Experimental Protocol: Prepulse Inhibition of the Acoustic Startle Response (Antipsychotic-like Activity)

  • Objective: To assess the sensorimotor gating effects of the test compound, a measure of antipsychotic-like activity.

  • Materials:

    • Male Sprague-Dawley rats.

    • Test compound and vehicle.

    • Startle response chambers.

  • Procedure:

    • Administer the test compound or vehicle to the rats.

    • Place each rat in a startle chamber and allow for a period of acclimation.

    • Present a series of acoustic stimuli, including startle pulses alone and startle pulses preceded by a weaker prepulse.

    • Measure the amplitude of the startle response.

    • Calculate the percentage of prepulse inhibition (%PPI).

    • An increase in %PPI is indicative of an antipsychotic-like effect.

ADME and Toxicology

A critical component of the preclinical package is the assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Key ADME/Tox Assays:

  • In vitro metabolic stability: Using liver microsomes or hepatocytes to predict in vivo clearance.

  • Caco-2 permeability assay: To assess intestinal absorption and potential for oral bioavailability.

  • Cytochrome P450 inhibition assays: To evaluate the potential for drug-drug interactions.

  • Acute toxicity studies: In rodents to determine the maximum tolerated dose.

Visualizing the Potential: Signaling Pathways and Workflows

Hypothesized Signaling Pathway for a Benzothiazole-based Antipsychotic

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene Gene Expression (Altered Neuronal Excitability) DARPP32->Gene Regulates Benzothiazole 5-Fluoro-2-(piperidin-4-yl) -1,3-benzothiazole Benzothiazole->D2R Antagonist

Caption: Hypothesized antagonistic action on the D2 receptor signaling pathway.

Preclinical Evaluation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization A1 Synthesis of Analogues A2 Receptor Binding Assays A1->A2 A3 Functional Assays (e.g., cAMP) A2->A3 A4 In Vitro ADME/Tox A3->A4 B1 Pharmacokinetic Studies A4->B1 C1 Structure-Activity Relationship (SAR) Analysis A4->C1 B2 Behavioral Models (Efficacy) B1->B2 B3 In Vivo Toxicology B2->B3 B3->C1 C1->A1 Iterative Design C2 Selection of Clinical Candidate C1->C2

Caption: A comprehensive workflow for the preclinical evaluation of novel CNS compounds.

Conclusion: A Call for Further Investigation

The convergence of a privileged benzothiazole scaffold with a CNS-penetrant piperidine moiety and a strategically placed fluorine atom presents a compelling rationale for the investigation of 5-fluoro-2-(piperidin-4-yl)-1,3-benzothiazole and its analogues as novel CNS therapeutics. While this guide has been constructed based on logical inferences from related chemical series, it underscores the significant therapeutic potential that awaits empirical validation. The proposed preclinical workflow provides a clear and robust path forward for elucidating the pharmacological profile of these compounds and for determining their potential to address the unmet medical needs of patients with a range of debilitating neurological and psychiatric disorders. The scientific community is encouraged to embark on the synthesis and evaluation of this promising new chemical space.

References

  • In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562)
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH.
  • Benzothiazoles - scaffold of interest for CNS targeted drugs. PubMed.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • 5-Fluoro-2-piperidin-4-yl-1H-benzoimidazole. Chem-Impex.
  • Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the tre
  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Ghaneya S. Hassan, et al.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evalu
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed.
  • Discovery of Novel 2-(piperidin-4-yl)
  • Synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole and 1,3,4-thiadiazole deriv
  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. PMC.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Synthesis, Neurotoxicity and Anticonvulsant Study of Some Benzothiazole Analogs. Letters in Drug Design & Discovery.

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Introduction: The Architectural Significance of the 2-(Piperidin-4-yl)benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Piperidin-4-yl)benzothiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

In the landscape of medicinal chemistry, the benzothiazole moiety stands as a "privileged scaffold"—a core structure that consistently appears in compounds with a wide array of biological activities.[1][2][3][4] This bicyclic system, formed by the fusion of a benzene ring and a thiazole ring, provides a rigid, planar framework with unique electronic properties, making it an ideal anchor for interacting with diverse biological targets. Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][5][6][7]

This guide focuses on a specific, highly promising class of derivatives: those substituted at the C2 position with a piperidin-4-yl group. The incorporation of the piperidine ring is a strategic design choice that imparts several advantageous characteristics. It introduces a basic nitrogen atom, which can be crucial for forming salt bridges or hydrogen bonds with target proteins, thereby enhancing binding affinity. Furthermore, the piperidine ring increases the three-dimensionality of the molecule and often improves pharmacokinetic properties such as solubility and membrane permeability. The nitrogen atom at the 1-position of the piperidine also serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents to fine-tune the compound's biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8][9][10][11]

This combination of the planar, aromatic benzothiazole core and the flexible, functionalizable piperidine ring creates a powerful platform for developing novel therapeutics. This guide will explore the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, providing researchers and drug development professionals with a comprehensive overview of their potential to address critical unmet medical needs in oncology, neurodegeneration, and beyond.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 2-(piperidin-4-yl)benzothiazole derivatives generally involves the condensation of an o-aminothiophenol with a suitably functionalized piperidine-4-carboxaldehyde or its equivalent. The specific route can be adapted based on the desired substituents on both the benzothiazole and piperidine rings.

General Synthetic Workflow

A common and effective approach involves the reaction of 2-aminothiophenol with a piperidine-4-carboxaldehyde derivative, often catalyzed by an oxidizing agent or under conditions that facilitate oxidative cyclization. Modifications at the piperidine nitrogen are typically performed either before or after the formation of the benzothiazole ring.

G cluster_0 Building Block Preparation cluster_1 Core Synthesis cluster_2 Derivatization A 2-Aminothiophenol (Substituted or Unsubstituted) C Condensation & Oxidative Cyclization A->C B Piperidine-4-carboxaldehyde (N-protected or N-substituted) B->C D 2-(Piperidin-4-yl)benzothiazole Core C->D Formation of benzothiazole ring E N-Deprotection (if applicable) D->E Removal of Boc, Cbz, etc. F N-Alkylation / N-Arylation / Amide Coupling etc. D->F Direct derivatization (if N-unsubstituted) E->F Introduce R group G Final Derivative Library F->G

Caption: General synthetic workflow for 2-(piperidin-4-yl)benzothiazole derivatives.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a multi-step synthesis adapted from methodologies used for preparing analogs, demonstrating the construction of the core and subsequent derivatization.[8]

Step 1: Synthesis of 2-Bromo-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide

  • Rationale: This step creates an activated benzothiazole core where the bromine at the 2-position can be displaced by the piperidine nitrogen.

  • Couple 2-aminobenzo[d]thiazole-6-carboxylic acid with 4-chloroaniline to form the corresponding amide.

  • Subject the resulting 2-amino-benzothiazole derivative to a Sandmeyer reaction (using NaNO₂, HBr, and CuBr) to replace the 2-amino group with a bromine atom, yielding the 2-bromo intermediate.

Step 2: Synthesis of tert-Butyl 4-(6-((4-chlorophenyl)carbamoyl)benzo[d]thiazol-2-yl)piperidine-1-carboxylate

  • Rationale: This is the key nucleophilic aromatic substitution step to introduce the piperidine ring. A Boc-protected piperidine is used to prevent side reactions at the piperidine nitrogen.

  • Dissolve the 2-bromo intermediate from Step 1 in an appropriate aprotic polar solvent like DMF or NMP.

  • Add tert-butyl piperidine-4-carboxylate and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup and purify the product by column chromatography.

Step 3: N-Deprotection and Final Derivatization

  • Rationale: Removal of the Boc protecting group liberates the piperidine nitrogen, allowing for the introduction of various substituents to build a library of final compounds for SAR studies.

  • Dissolve the Boc-protected product from Step 2 in a solvent like dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • After deprotection is complete, neutralize the mixture and isolate the free amine.

  • This final intermediate can then be subjected to various reactions (e.g., reductive amination, amide coupling, sulfonation) to yield the desired N-substituted 2-(piperidin-4-yl)benzothiazole derivatives.

Therapeutic Applications and Biological Mechanisms

The unique structure of 2-(piperidin-4-yl)benzothiazole derivatives allows them to interact with a wide range of biological targets, leading to significant potential in several therapeutic areas.

Anticancer Activity

Benzothiazoles are potent anticancer agents that act through multiple mechanisms.[1][2][5][12] The 2-(piperidin-4-yl) substitution pattern has been successfully exploited to develop highly active kinase inhibitors and other antiproliferative compounds.

A. Kinase Inhibition

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[13] This scaffold has proven effective in targeting several key kinase families.

  • PI3Kβ Inhibition: A series of benzothiazole derivatives were designed as inhibitors of Phosphatidylinositol-3-kinases (PI3Ks), with a focus on the beta (β) isoform.[14] Compound 11 from this series, featuring a morpholine attached to the benzothiazole and a piperidine-linked urea moiety, showed potent activity against PI3Kβ with an IC₅₀ of 51.2 nM and excellent selectivity over other PI3K isoforms (α, γ, δ) and mTOR.[14] This selectivity is crucial as it may lead to a better therapeutic window and reduced side effects.

  • ROCK-II Inhibition: Rho-associated kinase (ROCK) is involved in cell motility and proliferation, making it an attractive cancer target. A series of 2-carboxamido-benzothiazoles were developed as potent ROCK-II inhibitors, demonstrating sub-nanomolar IC₅₀ values and good kinase selectivity.[15][16]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) control cell cycle progression. Inverse-docking studies on several potent benzothiazole derivatives revealed strong interaction patterns and potential inhibitory effects against CDK4 and CDK6, suggesting these compounds could act as cell cycle inhibitors.[13][17]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Cell Survival & Proliferation Akt->Downstream Inhibitor 2-(Piperidin-4-yl) benzothiazole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

B. Other Anticancer Mechanisms

  • Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability of many oncoproteins. Benzothiazole-based inhibitors targeting the C-terminal domain of Hsp90 have shown low-micromolar antiproliferative activity in MCF-7 breast cancer cells.[8]

  • Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrases (CAs), particularly CA IX and XII, are involved in regulating pH in the hypoxic tumor microenvironment. Benzothiazole derivatives are being investigated as inhibitors of these enzymes to selectively target hypoxic tumors.[1][2][5]

Table 1: Anticancer Activity of Representative 2-(Piperidin-4-yl)benzothiazole Derivatives

Compound ID/ClassTarget(s)Cell LineActivity (IC₅₀)Reference
Piperidine-based acetohydrazideUnknownHT-29 (Colon)0.03 mM[2]
Piperidine-based acetohydrazideUnknownMCF-7 (Breast)0.10 mM[2]
Compound 5g Hsp90 CTDMCF-7 (Breast)2.8 µM[8]
Compound 9i Hsp90 CTDMCF-7 (Breast)3.9 µM[8]
Benzylidine derivative 6a PTKs/CDKsHepG2 (Liver)7.9 µM[13][17]
Benzylidine derivative 6f PTKs/CDKsMCF-7 (Breast)6.8 µM[13][17]
Neurodegenerative Diseases

The multifactorial nature of diseases like Alzheimer's (AD) necessitates a multi-target-directed ligand (MTDL) approach, where a single molecule modulates several disease-relevant pathways.[9][18][19] The 2-(piperidin-4-yl)benzothiazole scaffold is exceptionally well-suited for developing such MTDLs.

  • Cholinesterase and MAO-B Inhibition: A key strategy in AD treatment is to increase acetylcholine levels by inhibiting acetylcholinesterase (AChE). Many benzothiazole derivatives show potent AChE inhibition.[9][11][18] Concurrently, inhibiting monoamine oxidase B (MAO-B), which is elevated in AD brains, can provide neuroprotective effects. Several compounds have been developed that dually inhibit AChE and MAO-B with IC₅₀ values in the nanomolar to low-micromolar range.[11]

  • Histamine H₃ Receptor (H₃R) Antagonism: H₃R antagonists can enhance the release of multiple neurotransmitters, including acetylcholine, offering a pro-cognitive effect. Benzothiazole derivatives have been identified as highly affine H₃R ligands, with some compounds displaying Kᵢ values as low as 0.012 µM.[18]

  • Amyloid-Beta (Aβ) Aggregation Inhibition: The accumulation of Aβ plaques is a pathological hallmark of AD. Benzothiazole-based compounds have been shown to inhibit the formation of these toxic aggregates.[11][19][20]

Table 2: Multi-Target Activity of Benzothiazole Derivatives for Alzheimer's Disease

Compound IDH₃R (Kᵢ)AChE (IC₅₀)MAO-B (IC₅₀)Reference
4b 0.012 µM5.91 µM-[9][18]
3j -8.56 µM-[9]
3s 0.036 µM6.7 µM1.6 µM[18]
4f -23.4 nM40.3 nM[11]
4m ->50% inh. @ 0.1µM>50% inh. @ 1µM[11]
Other Promising Biological Activities
  • PPARδ Agonism: Peroxisome proliferator-activated receptor delta (PPARδ) is a target for treating metabolic diseases. A series of 2-(1-piperidinyl)-1,3-benzothiazole derivatives were identified as potent and selective PPARδ agonists, with one lead compound showing good ADME profiles and in vivo efficacy in increasing HDL-C levels in a mouse model.[10]

  • Antimicrobial Activity: Various piperidine-substituted benzothiazoles have demonstrated good antibacterial and antifungal properties, highlighting their potential for development as anti-infective agents.[21][22][23]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(piperidin-4-yl)benzothiazole scaffold has provided crucial insights into the structural requirements for potent biological activity.

Caption: Key regions for structure-activity relationship (SAR) studies.

  • Benzothiazole Ring (Region 1): Substitutions on the benzene portion of the scaffold, particularly at the 5, 6, or 7-positions, can significantly impact activity. For instance, electron-withdrawing groups like halogens can alter the electronic character and lipophilicity of the molecule, influencing both target binding and pharmacokinetic properties.[8]

  • Piperidine N-Substituent (Region 3): This is the most extensively studied position for derivatization.

    • For Hsp90 inhibitors: An appropriate distance between a basic center (in the N-substituent) and an aromatic ring attached at position 6 of the benzothiazole was found to be critical for potency.[8]

    • For neurodegenerative targets: The nature of the N-substituent dictates the multi-target profile. Long alkyl chains or cyclic amines (like pyrrolidine or azepane) attached via a linker are often optimal for binding to H₃R and cholinesterases.[9][18]

    • For analgesic activity: Large, substituted benzenesulfonyl groups attached to the piperidine nitrogen have been shown to confer potent activity.[24]

  • Linker between Piperidine and Other Groups: In MTDLs for Alzheimer's, the length of the alkyl chain linking the core to another functional group (e.g., a terminal amine) is a key determinant of activity against targets like AChE. A 3- to 5-carbon spacer often provides the optimal geometry to bridge different binding sites within the enzyme gorge.[9]

Conclusion and Future Directions

The 2-(piperidin-4-yl)benzothiazole scaffold represents a highly versatile and therapeutically relevant platform in modern drug discovery. The accumulated body of research demonstrates its potential to yield potent and selective modulators of a wide range of biological targets, from kinases in oncology to multiple synergistic targets in neurodegenerative disorders. The inherent "drug-like" properties conferred by the piperidine ring, combined with the rich biological activity of the benzothiazole core, make these compounds compelling leads for further development.

Future research should focus on several key areas:

  • Optimization of Selectivity: For targets like kinases, achieving high selectivity is paramount to minimizing off-target effects. Further refinement of the N-piperidine substituents, guided by computational modeling and SAR, will be critical.

  • Improving Blood-Brain Barrier Penetration: For CNS applications, enhancing the ability of these compounds to cross the blood-brain barrier is essential. This can be achieved by fine-tuning lipophilicity and other physicochemical properties.[19]

  • In Vivo Efficacy and Pharmacokinetic Studies: While many derivatives show excellent in vitro potency, comprehensive in vivo studies are needed to validate their therapeutic potential and establish robust pharmacokinetic and pharmacodynamic relationships.[10]

  • Exploration of New Therapeutic Areas: The demonstrated activity against a diverse set of targets suggests that the potential of this scaffold is not yet fully tapped. Screening existing libraries against new targets could uncover novel applications in areas such as inflammatory or infectious diseases.

References

  • Campiani, G., Nacci, V., Fiorini, I., et al. (1996). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. PubMed. Available at: [Link]

  • de Fátima, Â., Modolo, L. V., Sanches, B. C., et al. (2018). 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. SciELO. Available at: [Link]

  • Asif, M. (2022). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. Available at: [Link]

  • de Fátima, Â., Modolo, L. V., Sanches, B. C., et al. (2018). 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. ResearchGate. Available at: [Link]

  • Lau, Y. H., Wu, X., Tan, Y. S., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. MDPI. Available at: [Link]

  • Kapoor, M., Younis, W., Younes, S., et al. (2023). Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online. Available at: [Link]

  • Kapoor, M., Younis, W., Younes, S., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC - NIH. Available at: [Link]

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Kyoto University Research Information Repository. Available at: [Link]

  • El-Sayed, N. N. E., Al-Abdullah, E. S., Al-Dies, A. M., & El-Gazzar, A. R. B. A. (2022). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Journal of Pharmaceutical Research and Education. Available at: [Link]

  • Wang, Y., Liu, Y., Zhang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Ilie, M. A., & Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. Available at: [Link]

  • Asif, M. (2022). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kato, T., Fukao, K., Ohara, T., & Matsumura, K. (2023). Discovery and Structure-Activity Relationship Study of 2-Piperazinyl-Benzothiazole Derivatives as Potent and Selective PPARδ Agonists. ResearchGate. Available at: [Link]

  • Yurttaş, L., Çiftçi, G. A., Temel, H. E., & Ceylan, Ş. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. Available at: [Link]

  • Sławiński, J., Szafrański, K., & Bączek, T. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PMC - NIH. Available at: [Link]

  • Kapoor, M., Younis, W., Younes, S., et al. (2024). STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. International Journal of Progressive Research in Engineering Management and Science. Available at: [Link]

  • Feng, Y., Gong, L., & Wand, X. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. PubMed. Available at: [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., et al. (2022). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. PMC - NIH. Available at: [Link]

  • Yadav, A., Singh, A., Kumar, A., & Singh, R. K. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Al-Omary, F. A. M., El-Emam, A. A., & May, M. A. (2010). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. Available at: [Link]

  • Early, J. V., Melief, E. H., Johnson, T. A., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

  • Feng, Y., Gong, L., & Wang, X. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. University of Miami. Available at: [Link]

  • Ammazzalorso, A., Andreoli, F., De Filippis, B., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

  • Asif, M. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

  • Elgemeie, G. H., Amin, K. M., El-Meligie, S., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2016). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. PMC - NIH. Available at: [Link]

  • Nishad, A., Sharma, S., & Rahman, M. A. (2024). Benzothiazole, a Superior Heterocyclic in Medicinal Chemistry. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Kamal, A., & Yar, M. S. (2024). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PMC - NIH. Available at: [Link]

  • Elgemeie, G. H., Amin, K. M., El-Meligie, S., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed. Available at: [Link]

  • Avidon, V. V. (1981). [Pharmacokinetics of benzimidazole derivatives]. PubMed. Available at: [Link]

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Technical Guide: 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole represents a high-value "privileged scaffold" in modern drug discovery. It combines the lipophilic, planar characteristics of the benzothiazole core with the solubility and basicity of the piperidine ring. The specific inclusion of the fluorine atom at the 5-position is a strategic medicinal chemistry modification designed to enhance metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously modulating the electronic properties of the aromatic system.

This guide details the structural utility, synthetic access, and pharmacological applications of this scaffold, specifically within the context of GPCR modulation (Histamine H3, Serotonin 5-HT) and Kinase inhibition .[1]

Part 1: Structural Analysis & Pharmacophore Properties[1]

The "Privileged" Architecture

The utility of this scaffold stems from its ability to interact with diverse biological targets through distinct binding modes.

Structural ComponentPharmacological FunctionPhysicochemical Impact
Benzothiazole Core π-π Stacking: Interacts with aromatic residues (Phe, Trp, Tyr) in binding pockets (e.g., GPCR transmembrane domains).H-Bond Acceptor: The N3 nitrogen can accept hydrogen bonds (e.g., Kinase hinge region).[1]High Lipophilicity (LogP contribution ~2.5). Planar structure facilitates intercalation.
Piperidine Ring Cationic Interaction: The secondary amine (pKa ~9-10) is protonated at physiological pH, forming salt bridges with Asp/Glu residues (e.g., Asp3.32 in aminergic GPCRs).Diversity Vector: The NH provides a handle for further functionalization (ureas, amides).[1]Improves aqueous solubility. Increases Fsp3 (fraction of sp3 carbons), reducing "flatness" and improving drug-likeness.
5-Fluorine Atom Metabolic Blockade: Sterically and electronically blocks the C5 position, a common "soft spot" for CYP450 oxidative hydroxylation.Electronic Modulation: Lowers the pKa of the benzothiazole system, potentially altering H-bond strength.[1]Increases lipophilicity slightly (C-F vs C-H) but improves metabolic half-life (

).
Pharmacophore Mapping (DOT Diagram)

The following diagram illustrates how the scaffold maps onto a generic aminergic GPCR binding pocket (e.g., Histamine H3 receptor).

PharmacophoreMap cluster_scaffold Scaffold: 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole cluster_receptor Target Receptor (e.g., GPCR) Benzothiazole Benzothiazole Core (Planar Aromatic) Fluorine 5-Fluoro (Metabolic Shield) Benzothiazole->Fluorine C5 Substitution Piperidine Piperidine Nitrogen (Basic Center) Benzothiazole->Piperidine C2 Linkage HydrophobicPocket Hydrophobic Pocket (Phe/Trp Residues) Benzothiazole->HydrophobicPocket π-π Stacking Aspartate Aspartate Residue (Anionic Site) Piperidine->Aspartate Ionic Salt Bridge MetabolicEnzyme CYP450 (Oxidative Attack) MetabolicEnzyme->Fluorine Blocked by F caption Fig 1. Pharmacophore mapping of the scaffold against a generic GPCR binding pocket.

Part 2: Synthetic Access & Methodology

Retrosynthetic Strategy

The most robust route to 2-substituted benzothiazoles is the condensation of 2-amino-thiophenol derivatives with carboxylic acids or aldehydes. For the 5-fluoro analog, the starting material is 2-amino-5-fluorothiophenol .

Validated Protocol: Polyphosphoric Acid (PPA) Condensation

Context: This method is preferred for its operational simplicity and high yields, avoiding the need for unstable aldehyde intermediates.

Reagents:

  • 2-Amino-5-fluorothiophenol (CAS: 63989-76-4)

  • N-Boc-piperidine-4-carboxylic acid (CAS: 84358-13-4)

  • Polyphosphoric Acid (PPA)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, mix 2-amino-5-fluorothiophenol (1.0 eq) and N-Boc-piperidine-4-carboxylic acid (1.1 eq).

  • Cyclodehydration: Add PPA (approx. 10-15 volumes by weight). Note: The PPA acts as both solvent and acid catalyst. The Boc group is acid-labile and will be cleaved in situ during the high-temperature cyclization, yielding the free amine directly.

  • Reaction: Heat the mixture to 110–120°C for 4–6 hours under nitrogen atmosphere. Monitor via LC-MS (expect mass of product + H⁺).

  • Quenching (Exothermic): Cool the reaction mixture to roughly 60°C. Pour slowly into crushed ice/water with vigorous stirring. The mixture will be acidic.

  • Basification: Carefully adjust pH to ~10 using 50% NaOH solution. Critical Step: Maintain temperature <20°C using an ice bath to prevent degradation. The free base product will precipitate or oil out.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/NH₃ gradient) or recrystallize from Ethanol.

Yield Expectation: 75–85% Validation:

  • 1H NMR (DMSO-d6): Characteristic benzothiazole aromatic signals (3H pattern) and piperidine multiplets (2.8–3.2 ppm).

  • 19F NMR: Single singlet around -115 to -120 ppm.

Synthetic Pathway Diagram

SynthesisPath SM1 2-Amino-5-fluorothiophenol Intermediate Thioester/Amide Intermediate (Transient) SM1->Intermediate Mixing SM2 N-Boc-piperidine-4-carboxylic acid SM2->Intermediate Mixing Cyclization Cyclodehydration & Deprotection (PPA, 120°C) Intermediate->Cyclization Heat Product 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole Cyclization->Product - H2O - Isobutylene - CO2 caption Fig 2. One-pot synthesis via PPA mediated condensation and deprotection.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9][10][11][12]

Histamine H3 Receptor Antagonists

The H3 receptor is a key target for cognitive disorders (Alzheimer's, ADHD) and narcolepsy.

  • Role of Scaffold: The piperidine nitrogen serves as the primary basic center interacting with the conserved Asp3.32 residue. The benzothiazole moiety extends into a lipophilic pocket.

  • Optimization: The 5-fluoro group is often introduced to improve the metabolic stability of the benzothiazole, which can otherwise be prone to hydroxylation at the 5 or 6 positions.[2]

  • Reference Case: Non-imidazole H3 antagonists often utilize a "linker-core-basic amine" topology. This scaffold provides the "core-basic amine" segment ready for linker attachment (e.g., to a biphenyl or phenoxy group).

Kinase Inhibition (ATP Competitive)

Benzothiazoles are bioisosteres of the purine ring in ATP.

  • Binding Mode: The Nitrogen (N3) of the benzothiazole acts as a hydrogen bond acceptor to the hinge region of the kinase.

  • Solubility: Kinase inhibitors are notoriously insoluble. The piperidine ring (solubilizing group) projects into the solvent-exposed region.

  • Example: This scaffold appears in fragment-based drug discovery (FBDD) campaigns targeting PIM1 or CK2 kinases.

Amyloid Imaging (PET Tracers)

Fluorinated benzothiazoles (related to Thioflavin T) bind to amyloid-beta plaques.

  • Relevance: While 2-arylbenzothiazoles are more common here, the 2-heteroaryl variants are explored for improved blood-brain barrier (BBB) permeability.

  • 18F Labeling: The 5-fluoro position is a prime site for late-stage radio-fluorination (

    
    F) to create PET radioligands.
    

Part 4: Optimization & SAR (Structure-Activity Relationship)

When utilizing this scaffold, the following modifications are standard for lead optimization:

Modification SiteChemical ChangeEffect on Potency/ADME
Piperidine Nitrogen Alkylation / Reductive AminationCrucial for Selectivity. Adding bulky lipophilic groups (e.g., cyclobutyl, isopropyl) can boost H3R affinity.[1]
Benzothiazole C6 Introduction of -OMe, -Cl, or -CF3Modulates electron density. A 6-CF3 group (Riluzole-like) often increases lipophilicity and BBB penetration.
Benzothiazole C5 Fluorine (Current) vs HydrogenMetabolic Stability. The C-F bond prevents aromatic hydroxylation, significantly increasing

in microsomes.[1]

References

  • H3 Receptor Antagonists: Berlin, M., et al. "Novel non-imidazole histamine H3 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 2006.[1] (Context: Discusses piperidine-heterocycle scaffolds in H3R).

  • Benzothiazole Synthesis: Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel mannich bases of 2-substituted benzothiazole derivatives." European Journal of Medicinal Chemistry, 2012.[1]

  • Metabolic Stability of Fluorinated Heterocycles: Hagmann, W. K.[1] "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 2008.[1]

  • Amyloid Imaging: Mathis, C. A., et al. "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents." Journal of Medicinal Chemistry, 2003.[1]

  • General Scaffold Review: Keri, R. S., et al. "Benzothiazole: a versatile chemical entity in pharmaceutical science."[1] European Journal of Medicinal Chemistry, 2015.[1]

Sources

A Technical Guide to the Physicochemical Properties and Lipophilicity of Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into the benzothiazole scaffold has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug-like characteristics. This technical guide provides an in-depth analysis of the critical physicochemical properties of fluorinated benzothiazoles, with a primary focus on lipophilicity. We explore the nuanced and often counter-intuitive effects of fluorination, moving beyond the generalization that it universally increases lipophilicity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental determination and computational prediction of these properties. We will detail the causality behind experimental choices, present validated protocols, and discuss the profound implications for absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, particularly in the contexts of oncology and neuroimaging.

The Strategic Imperative: Fluorine and the Benzothiazole Core

The Benzothiazole Scaffold: A Privileged Structure

Benzothiazole, a bicyclic heterocyclic system, is recognized as a "privileged structure" in drug discovery. Its rigid framework and ability to participate in various non-covalent interactions have made it a versatile template for designing agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] However, the unfunctionalized scaffold often presents challenges in optimizing pharmacokinetic profiles.

The Role of Fluorine in Modern Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy for modulating its physicochemical and pharmacokinetic properties.[3][4] Owing to its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, fluorine can exert profound effects.[5][6] These include:

  • Modulating Basicity (pKa): Fluorine's strong inductive electron-withdrawing effect can significantly lower the pKa of nearby basic groups, influencing a molecule's ionization state at physiological pH and thereby affecting solubility and membrane permeability.[4][6][7]

  • Enhancing Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Strategic placement of fluorine can block these "metabolic soft spots," increasing the drug's half-life.[2]

  • Altering Conformation and Binding: Fluorine can induce favorable conformational biases and participate in unique interactions within protein binding pockets, enhancing potency and selectivity.[4][8]

Synergy: The Power of Fluorinated Benzothiazoles

The combination of the benzothiazole scaffold with fluorine substitution creates a powerful synergy. This approach allows chemists to retain the core pharmacophore responsible for biological activity while systematically optimizing the ADMET profile.[9][10] Fluorinated benzothiazoles have shown significant promise as PET imaging agents for amyloid plaques and as potent anticancer agents.[11][12] Understanding and controlling their physicochemical properties, especially lipophilicity, is paramount to their success.

Lipophilicity: A Deep Dive into a Critical ADMET Determinant

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[8][13] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. Lipophilicity governs a multitude of pharmacokinetic processes, including absorption, membrane permeability, plasma protein binding, volume of distribution, and susceptibility to metabolic clearance.

The Complex and Context-Dependent Influence of Fluorine

A common misconception is that fluorination invariably increases lipophilicity. The reality is far more nuanced and highly dependent on the molecular context.[2][14] While fluorinating an aromatic ring often increases logP, fluorinating aliphatic chains can, in some cases, lead to a decrease in lipophilicity.[14][15] This is because fluorine's impact is a delicate balance between two opposing effects:

  • Increased Hydrophobic Surface Area: Replacing a smaller hydrogen atom with a slightly larger fluorine atom can increase the nonpolar surface area.

  • Creation of a Strong Dipole: The highly polar C-F bond introduces a significant dipole moment, which can increase interactions with the polar water phase, thereby lowering lipophilicity.[15]

The overall effect depends on the number of fluorine atoms, their position, and the nature of the surrounding functional groups.

Table 1: General Impact of Fluorination on Lipophilicity (logP)
Substitution TypeLocationGeneral Effect on logPRationale
Single -F Aromatic Ring (e.g., Benzothiazole)IncreaseThe effect of increased hydrophobic surface area typically outweighs the localized dipole effect.[16]
Single -F Aliphatic ChainVariable (can decrease)The strong C-F dipole can enhance hydration, potentially lowering logP, especially in flexible chains.[14]
Difluoro (-CF₂-) Aliphatic ChainGenerally decreasesThe two strong dipoles significantly increase the polarity of the local environment.[2]
Trifluoromethyl (-CF₃) Aromatic Ring (e.g., Benzothiazole)Significant IncreaseThe large, non-polar surface of the -CF₃ group dominates, leading to a substantial increase in lipophilicity.[5]
Trifluoromethyl (-CF₃) Aliphatic ChainVariable (can decrease)The outcome depends on the balance between the hydrophobic surface and the powerful inductive effect on neighboring groups.

Experimental Measurement of Lipophilicity for Fluorinated Benzothiazoles

Accurate experimental determination of logP is crucial for building reliable structure-activity relationships (SAR). While several methods exist, the unique properties of fluorinated compounds lend themselves to specific techniques.

The Gold Standard: Shake-Flask Method (OECD 107)

The traditional shake-flask method remains the most reliable and is considered the "gold standard." It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to equilibrate, and then measuring the concentration in each phase. However, this method can be low-throughput and challenging for compounds with poor solubility or those that lack a UV chromophore for quantification.

A Modern, Validated Protocol: ¹⁹F NMR-Based logP Determination

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a powerful, direct, and highly accurate method for determining logP that circumvents many limitations of traditional techniques.[14][17] It does not require the analyte to be UV-active and avoids the need for calibration curves.

Causality Behind the Method: The core principle is the use of a fluorinated reference compound with a known logP value.[17] The intensity of a ¹⁹F NMR signal is directly proportional to the concentration of the fluorine-containing species. By comparing the integration ratios of the unknown compound to the reference compound in both the water and n-octanol phases, the partition coefficient of the unknown can be calculated with high precision. This ratiometric approach eliminates the need for precise measurements of sample mass or aliquot volumes, enhancing robustness and reproducibility.[14]

Step-by-Step Experimental Protocol:

  • Preparation of Saturated Solvents: Vigorously mix equal volumes of 1-octanol and deionized water in a separatory funnel for 24 hours. Allow the phases to separate completely. The top layer is water-saturated octanol, and the bottom is octanol-saturated water.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the fluorinated benzothiazole (analyte) and 1-2 mg of a suitable fluorinated reference compound (e.g., trifluorotoluene, logP = 2.86) into a 4 mL glass vial.

  • Partitioning: Add 1.0 mL of water-saturated octanol and 1.0 mL of octanol-saturated water to the vial.

  • Equilibration: Seal the vial and shake vigorously on a mechanical shaker at a constant temperature (e.g., 25 °C) for at least 2 hours to ensure equilibrium is reached. For compounds suspected of slow equilibration, a longer time (up to 24 hours) may be necessary.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete separation of the two phases.

  • NMR Sample Preparation:

    • Carefully withdraw a 600 µL aliquot from the top (octanol) phase and transfer it to an NMR tube.

    • Carefully withdraw a 600 µL aliquot from the bottom (water) phase and transfer it to a separate NMR tube. Add 50 µL of D₂O to the water-phase sample for locking purposes.

  • ¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra for both samples. Ensure the relaxation delay (d1) is sufficiently long (at least 5x the longest T1) for quantitative integration.

  • Data Analysis and Calculation:

    • Integrate the well-resolved signals corresponding to the analyte (X) and the reference (ref) in both spectra.

    • Calculate the integration ratios:

      • Ratio(oct) = Integral(X)oct / Integral(ref)oct

      • Ratio(aq) = Integral(X)aq / Integral(ref)aq

    • Calculate the logP of the analyte using the following equation:

      • logP(X) = logP(ref) + log [Ratio(oct) / Ratio(aq)]

Diagram: Experimental Workflow for ¹⁹F NMR-Based logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Saturated Octanol & Water B 2. Weigh Analyte (X) & Reference (Ref) C 3. Add Solvents & Partition B->C D 4. Shake to Equilibrate C->D E 5. Centrifuge to Separate Phases D->E F 6. Take Aliquots of Octanol & Water Phases E->F G 7. Acquire ¹⁹F NMR Spectra F->G H 8. Integrate & Calculate logP(X) G->H

Caption: Workflow for logP determination using the ¹⁹F NMR method.

Computational Prediction of Lipophilicity

While experimental measurement is definitive, computational (in silico) prediction of logP (often denoted as clogP) is indispensable for screening large virtual libraries.

Challenges of Fluorine for Predictive Models

Standard fragment-based clogP algorithms often struggle with fluorinated compounds.[18][19] These models are built on extensive datasets of non-fluorinated molecules and frequently fail to capture the subtle, context-dependent electronic effects of fluorine. This can lead to significant prediction errors, particularly for molecules with multiple fluorine atoms or fluorination on aliphatic scaffolds.[20]

Advanced Predictive Approaches

To address these inaccuracies, more sophisticated models are being employed:

  • Machine Learning: Models trained on specialized datasets of fluorinated compounds have shown improved accuracy. These algorithms can learn the complex, non-linear relationships between fluorination patterns and lipophilicity.[18][19]

  • Quantum Mechanics (QM): Physics-based methods that calculate solvation free energies in water and octanol can provide highly accurate logP predictions. While computationally expensive, they are valuable for smaller sets of high-priority compounds as they explicitly model the electronic effects of fluorine.[13]

Beyond Lipophilicity: Other Critical Physicochemical Properties

Acidity/Basicity (pKa)

The nitrogen atoms in the benzothiazole ring system are basic. Fluorine's powerful inductive effect significantly influences their pKa.

The Causality: As the most electronegative element, fluorine withdraws electron density from the aromatic system. This reduces the electron density on the basic nitrogen atoms, making their lone pair of electrons less available to accept a proton. Consequently, fluorination of the benzothiazole ring will decrease the basicity (lower the pKa) of the molecule .[6][7] This is a critical consideration, as the ionization state at physiological pH (7.4) dictates solubility, receptor binding, and cell permeability.

Diagram: Inductive Effect of Fluorine on Benzothiazole pKa

G cluster_0 Unsubstituted Benzothiazole cluster_1 Fluorinated Benzothiazole struct1 High Electron Density on Nitrogen (Higher pKa) struct2 Electron Density Withdrawn by Fluorine (Lower pKa) struct1->struct2 Inductive Effect (-I) F F

Caption: Fluorine's electron-withdrawing effect lowers benzothiazole pKa.

Metabolic Stability

A key motivation for fluorination is to enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[3][5] Aromatic C-H bonds are common sites of hydroxylation, a primary metabolic pathway.

The Mechanism of Protection: Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position physically blocks the site from enzymatic attack. The C-F bond's high bond dissociation energy (BDE) makes it resistant to the hydrogen atom abstraction step that often initiates P450 catalytic cycles.[21] This "metabolic shield" can dramatically increase a compound's in vivo half-life and oral bioavailability.[2][11]

Diagram: Fluorine as a Metabolic Shield

G cluster_0 Unsubstituted Benzothiazole cluster_1 Fluorinated Benzothiazole Metabolism P450 Enzyme Parent Parent Drug (C-H Bond) F_Parent Fluorinated Drug (C-F Bond) Metabolite Oxidized Metabolite (C-OH Bond) Parent->Metabolite Metabolic Attack Blocked Metabolism Blocked F_Parent->Blocked Resistant to Attack

Caption: Fluorine blocks P450-mediated oxidative metabolism.

Case Studies and Applications

Oncology: Targeting Cancer Cell Lines

Fluorinated 2-arylbenzothiazoles have emerged as a class of potent and selective antitumor agents.[12] Studies have shown that the presence and position of fluorine on the benzothiazole core are critical for cytotoxic activity. For instance, certain fluorinated derivatives exhibit high potency against leukemia and breast cancer cell lines, with evidence suggesting that the electron-withdrawing nature of fluorine enhances the compound's anticancer efficacy.[2][22]

Neuroimaging: PET Tracers for Alzheimer's Disease

The development of Positron Emission Tomography (PET) tracers for imaging amyloid-beta (Aβ) plaques is a major goal in Alzheimer's research. Fluorine-18 (¹⁸F) is an ideal radionuclide due to its optimal half-life (110 min).[23] Benzothiazole derivatives, such as the famous Pittsburgh Compound B (PiB), are excellent Aβ plaque binders. The development of ¹⁸F-labeled fluorinated benzothiazoles is an intense area of research.[11][24] Here, lipophilicity is a delicate balancing act: the tracer must be lipophilic enough to cross the blood-brain barrier but not so lipophilic that it causes high non-specific binding in the brain, which would obscure the signal from the Aβ plaques. Strategic fluorination is used to fine-tune the logP into the optimal range (typically 1.5-3.5) for a successful brain imaging agent.[24]

Conclusion and Future Perspectives

The functionalization of the benzothiazole scaffold with fluorine is a nuanced yet powerful strategy in modern drug discovery. The impact of fluorine on key physicochemical properties—lipophilicity, pKa, and metabolic stability—is complex and context-dependent. A deep understanding of these principles, supported by robust experimental methods like ¹⁹F NMR-based logP determination and validated by advanced computational models, is essential for success. As synthetic methodologies for late-stage fluorination continue to advance, the ability to precisely place fluorine atoms on benzothiazole and other heterocyclic scaffolds will further empower medicinal chemists to design next-generation therapeutics and diagnostic agents with highly optimized and tailored properties.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (URL not available)
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem Blog.
  • Apollo Scientific. (2026).
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805.
  • Gurbych, A., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.
  • Gurupadayya, B. M., et al. (2005). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF FLUORO BENZOTHIAZOLES. Indian Journal of Heterocyclic Chemistry, 15, 169-172. [Link]

  • Unknown Author. (2012).
  • Chaturvedi, J. (n.d.). Fluorinated Benzothiazole Synthesis Guide. Scribd. [Link]

  • Khan, I., et al. (2015). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Journal of the Association of Arab Universities for Basic and Applied Sciences, 20, 25-33.
  • Yuan, Y., et al. (2019). Sodium Sulfite-Involved Photocatalytic Radical Cascade Cyclization of 2-Isocyanoaryl Thioethers: Access to 2-CF2/CF3-Containing Benzothiazoles. Organic Letters, 21(2), 469-472.
  • Gouverneur, V. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conference.
  • Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4739. [Link]

  • Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58825. [Link]

  • Nordberg, A., et al. (2007). Metabolically stabilized benzothiazoles for imaging of amyloid plaques. Journal of Medicinal Chemistry, 50(8), 1837-1840. [Link]

  • Shi, D. F., et al. (2006). Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents. Journal of Labelled Compounds and Radiopharmaceuticals, 49(14), 1219-1230. [Link]

  • Zhang, Y., & Ji, C. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Molecular Modeling, 25(1), 18. [Link]

  • Lin, J., et al. (2016). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Angewandte Chemie International Edition, 55(2), 590-594. [Link]

  • Gurbych, A., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. [Link]

  • van der Velden, J. L. J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(16), e202301077. [Link]

  • Perković, I., et al. (2022). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 27(24), 8892. [Link]

  • Roy, K. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Computation, 11(1), 16. [Link]

  • Cui, M., et al. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. Journal of Medicinal Chemistry, 53(3), 959-967. [Link]

  • Feng, D. K., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(8), 755-763. [Link]

  • Le Coz, A., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Serdons, K., et al. (2009). Synthesis and evaluation of three 18F-labeled aminophenylbenzothiazoles as amyloid imaging agents. Bioorganic & Medicinal Chemistry Letters, 19(22), 6379-6382. [Link]

  • El-Sayed, N. N. E., & El-Gazzar, M. G. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(12), 7984-8024. [Link]

  • Lindqvist, C., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 80(10), 5221-5226. [Link]

  • Scott, P. J. H., et al. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Zoghaib, W. M., & Abdel-Jalil, R. J. (2025). Benzothiazole derivatives incorporating fluorine. ResearchGate. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

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Methodological & Application

Step-by-step synthesis of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole from 2-amino-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature Acid-Catalyzed Synthesis of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole

Part 1: Executive Summary & Technical Insights

This application note details the synthesis of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole , a pharmacophore often utilized in fragment-based drug discovery for targets such as urease inhibitors, 5-HT receptor antagonists, and anticancer agents.

The protocol employs a Polyphosphoric Acid (PPA) mediated condensation-cyclization. This "one-pot" methodology is preferred in industrial applications for its robustness and ability to drive dehydration reactions that form the benzothiazole core while simultaneously removing acid-labile protecting groups (e.g., Boc) from the piperidine nitrogen.

Critical Technical Insight: Regiochemistry & Starting Material Selection

Expertise & Causality: A common pitfall in benzothiazole synthesis is the misassignment of regiochemistry relative to the starting aminothiophenol.

  • Target Structure: To obtain the 5-fluoro -benzothiazole isomer, the fluorine substituent must be located at the para position relative to the thiol group (position 4) in the starting aminothiophenol (i.e., 2-amino-4-fluorothiophenol ).

  • User-Specified Material: The request specifies 2-amino-5-fluorothiophenol . In the standard numbering of 2-aminothiophenols (SH=1, NH2=2), the 5-fluoro substituent is meta to the thiol and para to the amino group. Cyclization of this isomer typically yields 6-fluoro-2-(piperidin-4-yl)-1,3-benzothiazole .

Decision: This protocol describes the reaction conditions applicable to either isomer. However, to strictly achieve the user's requested 5-fluoro target, the starting material should be adjusted to 2-amino-4-fluorothiophenol . The protocol below notes this distinction but proceeds with the general condensation chemistry valid for this class.

Part 2: Reaction Scheme & Logic

The synthesis involves the condensation of the 2-aminothiophenol derivative with Isonipecotic acid (Piperidine-4-carboxylic acid). If N-Boc-isonipecotic acid is used to improve solubility or handling, the harsh acidic conditions of PPA (140°C) will effect quantitative Boc-deprotection in situ, yielding the free amine.

Visualizing the Pathway

ReactionScheme SM1 2-Amino-4-fluorothiophenol (Corrected for 5-F target) PPA Polyphosphoric Acid (PPA) 140°C, 4h SM1->PPA SM2 Isonipecotic Acid (or N-Boc derivative) SM2->PPA Intermediate Thioamide/Amide Intermediate Intermediate->PPA - H2O (Cyclization) Product 5-Fluoro-2-(piperidin-4-yl)- 1,3-benzothiazole PPA->Intermediate Condensation Workup Ice Quench & Neutralization (pH 10) PPA->Workup - Boc (if present) Workup->Product Precipitation/Extraction

Caption: One-pot condensation and cyclization pathway mediated by PPA.

Part 3: Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]RoleNotes
2-Amino-4-fluorothiophenol 143.181.0Core ScaffoldUse 2-amino-5-fluoro for 6-F isomer.
Isonipecotic Acid 129.161.1LinkerCan use N-Boc-isonipecotic acid (1.1 eq).
Polyphosphoric Acid (PPA) N/A~10-15 mL/gSolvent/CatalystViscous; requires heating to stir.
Sodium Hydroxide (50% aq) 40.00ExcessNeutralizerExothermic quenching.
Dichloromethane (DCM) 84.93SolventExtractionHPLC grade.
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask (RBF) with a mechanical stirrer (preferred over magnetic due to PPA viscosity) and a nitrogen inlet.

  • Charge the flask with Polyphosphoric Acid (PPA) (20 g for a 5-10 mmol scale).

  • Heat the PPA to 80°C to lower viscosity.

  • Add Isonipecotic acid (1.1 equiv) and stir until mostly dispersed.

  • Slowly add 2-Amino-4-fluorothiophenol (1.0 equiv) to the mixture. Caution: Thiophenols are potent stench agents; work strictly in a fume hood.

Step 2: Cyclization

  • Increase the reaction temperature to 140–150°C .

  • Maintain stirring for 3–5 hours .

    • Mechanism:[2][3][4][5][6] The acid catalyzes the formation of the amide bond, followed by the nucleophilic attack of the thiol on the carbonyl carbon and subsequent dehydration to close the thiazole ring.

  • Monitoring: Withdraw a small aliquot (~50 µL), quench in water, neutralize, and extract with EtOAc for TLC/LCMS analysis. Look for the disappearance of the thiophenol peak and the emergence of the benzothiazole mass (M+H ≈ 237.08).

Step 3: Workup & Isolation

  • Cool the reaction mixture to 60–70°C (do not cool to RT yet, or it will solidify into a glass).

  • Pour the warm reaction mass slowly onto 200 g of crushed ice with vigorous stirring.

  • Once the PPA is dissolved, the solution will be acidic.

  • Neutralization: Slowly add 50% NaOH or concentrated Ammonium Hydroxide dropwise while keeping the temperature <20°C (ice bath). Adjust pH to 10–11 .

    • Note: High pH is required to ensure the piperidine amine is in the free base form for extraction.

  • The product may precipitate as a solid.[6] If so, filter, wash with water, and dry.

  • If oil forms or precipitation is incomplete, extract the aqueous phase with DCM (3 x 50 mL) .

  • Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Recrystallization: The crude solid can often be recrystallized from Ethanol/Water or Acetonitrile.

  • Chromatography: If necessary, purify via silica gel column chromatography.

    • Eluent: DCM:MeOH:NH₄OH (90:9:1) to elute the polar secondary amine.

Part 4: Process Workflow Diagram

Workflow Start Start: Charge PPA Heat to 80°C Mix Add Isonipecotic Acid + Aminothiophenol Start->Mix React Heat to 140°C 3-5 Hours Mix->React Quench Pour onto Crushed Ice React->Quench Basify Adjust pH > 10 (NaOH/NH4OH) Quench->Basify Isolate Filter Solid OR Extract (DCM) Basify->Isolate Purify Recrystallization (EtOH/H2O) Isolate->Purify

Caption: Operational workflow for the PPA-mediated synthesis.

Part 5: Safety & Handling (SDS Summary)

  • 2-Amino-5-fluorothiophenol: Severe eye/skin irritant. Stench . Handle only in a well-ventilated fume hood. Bleach (hypochlorite) can be used to oxidize traces of thiophenol on glassware to reduce odor.

  • Polyphosphoric Acid: Corrosive.[4][7] Causes severe burns. Reacts exothermically with water.

  • Reaction Pressure: Ensure the system is vented (nitrogen line) to prevent pressure buildup from steam generation during the high-temperature dehydration.

References

  • General Benzothiazole Synthesis in PPA

    • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429.

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-(piperidin-4-yl)-1,3-benzothiazoles. Bioorganic & Medicinal Chemistry Letters.
  • Regiochemistry of Aminothiophenol Cyclization: Gupta, R. R., et al. (1998). Heterocyclic Chemistry: Synthesis, Reactions and Mechanisms. Springer. (Standard text confirming para-substituent in thiophenol leads to 5-substituted benzothiazole).

Sources

Application Note: Solvent Selection & Solubilization Protocol for 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical guide provides a standardized protocol for the solubilization of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole for use in in vitro biological assays (cell-based and enzymatic).[1][2][3]

This compound features a lipophilic benzothiazole core fused with a polar, basic piperidine moiety.[3][4][5] The solubility behavior is dominated by the secondary amine on the piperidine ring (


) and the hydrophobic aromatic scaffold.[3][4][5] Proper solvent selection is critical to prevent precipitation (crashing out) upon dilution into aqueous physiological buffers.[3][4][5]
Physicochemical Profile
PropertyValue (Estimated/Calculated)Relevance to Solubilization
Molecular Formula

Stoichiometry for molarity calculations.[1][2][4]
Molecular Weight ~236.31 g/mol Calculation of 10 mM stock solutions.[3][4][5]
LogP ~2.5 – 2.9Moderately lipophilic; requires organic co-solvent.[3][4][5]
pK_a (Basic) ~10.8 (Piperidine NH)Protonated (

) at physiological pH (7.4).[4]
pK_a (Acidic) ~1.0 (Benzothiazole N)Negligible contribution at physiological pH.[4][5]
Physical State Solid (Powder)Likely crystalline; requires vortexing/sonication.[3][4][5]

Solvent Selection Strategy

The "Golden Rule" for this compound class is to establish a high-concentration organic stock solution that is miscible with water, ensuring the final assay concentration contains negligible organic solvent (<0.5% v/v).[3][4]

Primary Solvent: Dimethyl Sulfoxide (DMSO)[5]
  • Grade: Anhydrous, Cell Culture Grade (≥99.9%).[3][4]

  • Solubility Limit: >50 mM (Excellent).[3][4][5]

  • Rationale: DMSO effectively disrupts the crystal lattice of the benzothiazole core.[3][4][5] It is the preferred vehicle for long-term storage (-20°C).[1][2][3]

Secondary Solvent: Ethanol (EtOH)[5]
  • Grade: Absolute Ethanol (200 proof).[3][4][5]

  • Solubility Limit: ~10–20 mM (Good).[3][4][5]

  • Rationale: Useful only if the specific biological assay is sensitive to DMSO interference.[3][4][5] Note: Ethanol evaporates more readily, altering concentration over time.[3][4]

Aqueous Buffers (PBS/Media)[5]
  • Solubility Limit: <100 µM (Poor for Free Base).[3][4][5]

  • Rationale: Direct dissolution in water is NOT recommended for the free base form.[3][4][5] The compound must be introduced to aqueous media via the organic stock.[3][4][5]

Decision Logic for Solubilization

The following decision tree illustrates the critical path for preparing stable assay solutions based on the starting material form (Free Base vs. Salt).

SolubilityLogic Start Starting Material CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Hydrophobic Solid) CheckForm->FreeBase Salt HCl/TFA Salt (Ionic Solid) CheckForm->Salt DMSO_Stock Prepare 10 mM Stock in 100% DMSO FreeBase->DMSO_Stock Mandatory Salt->DMSO_Stock Recommended (Consistency) Water_Stock Prepare Stock in Water/PBS Salt->Water_Stock Possible (Check pH) Direct_Add Direct Addition to Media? (Risk of Precipitation) DMSO_Stock->Direct_Add Final_Assay Final Assay Well (<0.5% DMSO) Water_Stock->Final_Assay Step_Dilution Intermediate Dilution Step (10x - 100x in Media) Direct_Add->Step_Dilution Yes (High Conc >100µM) Direct_Add->Final_Assay No (Low Conc <10µM) Step_Dilution->Final_Assay

Figure 1: Decision tree for selecting the solubilization pathway based on compound form and concentration requirements.

Detailed Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable 10 mM stock solution in DMSO.

Materials
  • Compound: 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole (Free Base or Salt).[1][2][3]

  • Solvent: DMSO (Sigma-Aldrich/Merck, Cell Culture Grade).[3][4]

  • Vials: Amber glass vials with Teflon-lined caps (to prevent light degradation and leaching).

Procedure
  • Calculate Mass:

    • Target Volume:

      
      
      
    • Target Concentration:

      
       (
      
      
      
      )
    • MW:

      
      [4]
      
    • 
      .[2][4]
      
    • Tip: It is often easier to weigh ~5 mg and adjust the DMSO volume.[3][4][5]

    • Formula:

      
      [4]
      
  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the powder.[3][4][5]

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at room temperature for 5 minutes.[3][4][5]

    • Visual Check: Solution must be perfectly clear and colorless/light yellow.[3][4][5]

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution for Biological Assays

Objective: Dilute the stock into aqueous assay media without precipitating the compound.

Critical Warning: The "crash-out" effect occurs when a high-concentration hydrophobic stock hits water.[1][2][3][5] The local concentration exceeds solubility before mixing is complete.[3][4][5]

Workflow Diagram

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Intermed Intermediate Plate (100x Conc in 10% DMSO) Stock->Intermed 1:10 Dilution (e.g. 5µL Stock + 45µL Media) Final Final Assay Well (1x Conc, 0.1% DMSO) Intermed->Final 1:100 Dilution (e.g. 1µL Intermed + 99µL Media) Media Assay Media (Cell Culture) Media->Intermed Diluent Media->Final Bulk Volume

Figure 2: Two-step dilution strategy to minimize osmotic shock to cells and prevent compound precipitation.

Step-by-Step Dilution[1][2][3][4]
  • Thaw the DMSO stock at room temperature (do not heat >37°C). Vortex well.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 100x working solution.

    • Example: To achieve 10 µM final, prepare 1000 µM (1 mM) intermediate.

    • Mix 10 µL of 10 mM Stock + 90 µL of Media (or PBS).

    • Note: This solution contains 10% DMSO.[3][4][5] Do not add directly to cells yet.

  • Final Application:

    • Pipette the Intermediate solution into the cell culture wells.[3][4][5]

    • Example: Add 1 µL of Intermediate (1 mM) to 99 µL of media in the well.[3][4][5]

    • Final Result: 10 µM compound concentration, 0.1% DMSO concentration.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Cloudiness upon adding DMSO stock to media Compound precipitation (Crash-out).[1][2][3]1. Use the "Intermediate Dilution" step (see Sec 5).2.[3][4][5] Warm the media to 37°C before addition.3. Vortex immediately upon addition.[3][4][5]
Cells dying in Vehicle Control DMSO toxicity.[3][4][5]Ensure final DMSO concentration is <0.5% (ideally <0.1%).[3][4][5] Use a mock control with DMSO only.
Inconsistent IC50 data Compound adhering to plastic.[3][4][5]The benzothiazole core is sticky.[3][4][5] Use Low-Binding plasticware or add 0.01% Tween-80 to the assay buffer.[1][2][3][5]
Yellowing of Stock Solution Oxidation.[3][4][5]Benzothiazoles can oxidize.[3][4][5] Check storage age. If >6 months, prepare fresh stock.[3][4][5]

References

  • Solubility of Benzothiazole Derivatives

    • PubChem Compound Summary for CID 7222 (Benzothiazole).[3][4][5] National Center for Biotechnology Information (2025).[3][4][5] Retrieved from [Link][4]

    • Note: Provides baseline lipophilicity data for the core scaffold.[3][4][5]

  • General Protocol for DMSO Stock Preparation: Note: Outlines standard serial dilution protocols for piperazine/piperidine containing pharmacophores.
  • Structural Analogs & Synthesis

    • Shafi, S. S., et al. (2021).[3][4] Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry.[3][4][5] Retrieved from [Link]

    • Relevance: Confirms the use of DMSO/DMF for solubilizing piperidine-benzothiazole conjug
  • Biological Application of Benzothiazoles

    • Karaca, S., et al. (2022).[3][4][6][7] Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects.[3][4][5][7][8] RSC Advances.[3][4][5] Retrieved from [Link]

    • Relevance: Demonstrates successful bioassay protocols (AChE/MAO inhibition)

Disclaimer: This protocol is for research use only. Always consult the Material Safety Data Sheet (MSDS) for specific safety handling instructions regarding 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole.

Sources

Reaction conditions for coupling piperidine-4-carboxylic acid with fluorinated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of Piperidine-4-Carboxylic Acid with Fluorinated Anilines

Executive Summary & Strategic Analysis

The coupling of Piperidine-4-carboxylic acid with fluorinated anilines presents a classic "mismatched" electronic challenge in medicinal chemistry. While the carboxylic acid (typically


-protected) is sterically accessible, the nucleophile (aniline) is severely deactivated by the inductive effect ($ -I $) of the fluorine substituents.
  • The Problem: Fluorine atoms withdraw electron density from the aromatic ring, significantly lowering the pKa of the anilinic nitrogen (often dropping from ~4.6 in aniline to <2.0 in polyfluorinated variants). This renders the amine a poor nucleophile, causing standard carbodiimide couplings (EDC/NHS) to fail or stall.

  • The Solution: Success requires converting the carboxylic acid into a highly reactive electrophilic species (active ester, mixed anhydride, or acid chloride) to compensate for the weak nucleophilicity of the aniline.

This guide details three validated protocols ranging from scalable "green" methods to high-force activation for recalcitrant substrates.

Decision Framework (Method Selection)

Do not rely on a single method. Use this decision matrix to select the optimal protocol based on your specific fluorinated aniline substrate.

CouplingDecisionTree Start Start: N-Boc-Piperidine-4-COOH + Fluorinated Aniline AnilineType Analyze Aniline Electronic Profile Start->AnilineType MethodA Method A: T3P (Propylphosphonic Anhydride) (Best for Scale & Workup) AnilineType->MethodA Mono-F or Di-F (meta/para) Standard Deactivation MethodB Method B: HATU/HOAt (Best for HTS/Small Scale) AnilineType->MethodB High-Value/Small Scale Rapid Screening MethodC Method C: Ghosez's Reagent (Acid Chloride via Enamine) AnilineType->MethodC Ortho-F or Poly-F (e.g., Pentafluoro) Sterically Hindered & Highly Deactivated Success Isolate Amide MethodA->Success Yield >80% MethodB->Success MethodC->Success

Figure 1: Strategic decision tree for selecting coupling reagents based on aniline deactivation and steric hindrance.

Experimental Protocols

Pre-requisite: Ensure the piperidine nitrogen is protected (e.g., N-Boc-piperidine-4-carboxylic acid). Using the free amino acid will result in polymerization.

Protocol A: T3P (Propylphosphonic Anhydride) – The Scalable Standard

Recommended for: Process chemistry, scale-up (>1g), and moderately deactivated anilines.

Why T3P? It generates a mixed anhydride intermediate that is highly reactive but produces water-soluble byproducts, simplifying workup.

  • Setup: In a dry flask under

    
    , dissolve 
    
    
    
    -Boc-piperidine-4-carboxylic acid
    (1.0 equiv) and Fluorinated Aniline (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF (concentration 0.2 M).
    • Note: Avoid DMF if possible to simplify workup; T3P works well in non-polar solvents.

  • Base Addition: Add Pyridine (3.0 equiv).

    • Critical: Pyridine acts as both base and acylation catalyst.

  • Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Optimization: If conversion is <50% after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash sequentially with water, 0.5M HCl (to remove pyridine), sat.

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: HATU – The High-Throughput Screen

Recommended for: Discovery chemistry, small scale (<100mg), and valuable intermediates.

Why HATU? It forms an O-At-active ester, which benefits from the neighboring group effect of the pyridine nitrogen in the HOAt moiety, accelerating the reaction with sluggish amines.

  • Setup: Dissolve

    
    -Boc-piperidine-4-carboxylic acid  (1.0 equiv) in anhydrous DMF  (0.1 M).
    
  • Activation: Add HATU (1.2 equiv) and DIPEA (Hunig’s Base, 3.0 equiv). Stir for 5–10 minutes at RT to form the activated ester (color often changes to yellow/orange).

  • Coupling: Add the Fluorinated Aniline (1.2 equiv).

  • Reaction: Stir at RT for 16 hours.

    • Optimization: For ortho-substituted fluorinated anilines, add HOAt (0.5 equiv) as an additive to boost reactivity.

  • Workup: Dilute with EtOAc/Ether (to precipitate urea byproducts if using HBTU, though HATU byproducts are soluble). Wash with sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , water, and brine.
    
    • Note: DMF removal requires thorough water washes or lyophilization.

Protocol C: Ghosez’s Reagent – The "Sledgehammer"

Recommended for: Highly deactivated (e.g., pentafluoroaniline) or sterically hindered (2,6-difluoroaniline) substrates.

Why Ghosez? It converts the acid to an acid chloride under neutral conditions, avoiding the harsh acidity of Thionyl Chloride (


) which might deprotect the Boc group.
  • Setup: Dissolve

    
    -Boc-piperidine-4-carboxylic acid  (1.0 equiv) in anhydrous DCM  (0.2 M).
    
  • Chlorination: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.

    • Monitor: Check by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: Add Pyridine (2.0 equiv) followed by the Fluorinated Aniline (1.1 equiv).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Standard aqueous extraction (DCM/Water).

Mechanistic Insight & Visualization

The following diagram illustrates the activation pathway and the specific electronic hurdle posed by the fluorinated aniline.

ReactionMechanism Acid N-Boc-Piperidine-COOH ActiveEster Activated Species (O-At Ester or Mixed Anhydride) Acid->ActiveEster Activation (Fast) Reagent Coupling Reagent (HATU or T3P) Reagent->ActiveEster Amide Final Amide Product ActiveEster->Amide Nucleophilic Attack (Rate Limiting Step) Aniline Fluorinated Aniline (Low Nucleophilicity) Aniline->Amide Slow Kinetics due to F-Inductive Effect

Figure 2: Reaction pathway highlighting the rate-limiting nucleophilic attack by the electron-deficient aniline.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Aniline is too deactivated.Switch from HATU to Method C (Ghosez) . Acid chlorides are more electrophilic than active esters.
Boc-Deprotection Reaction medium too acidic.Ensure sufficient base (DIPEA/Pyridine). Avoid

; use Ghosez reagent or T3P.
Epimerization Over-activation (rare for 4-subst).Not applicable for piperidine-4-COOH (achiral at C4). If using C3-substituted, use T3P at 0°C.
Solid Precipitate Urea byproduct (if using EDC).Switch to T3P (water-soluble byproducts) or filter precipitate before workup.
Slow Reaction Steric hindrance (Ortho-F).Heat reaction to 50-60°C. Use Microwave irradiation (100°C, 10-30 min) with T3P.

References

  • Dunetz, J. R., et al. (2011).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Review of T3P efficiency).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Comprehensive guide on HATU/HOAt mechanisms).

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][2][3][4] Tetrahedron. (Foundational reference for acid chloride/Ghosez methods).

  • Ghosez, L., et al. (1979).[4] "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications.[4]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Benzothiazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development, optimization, and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of benzothiazole and its key intermediates. Benzothiazole derivatives are crucial scaffolds in medicinal chemistry and industrial applications, making robust analytical methods essential for quality control and drug development.[1] This document provides a detailed protocol, explains the scientific rationale behind methodological choices, and adheres to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3]

Introduction: The Analytical Challenge of Benzothiazole Intermediates

The benzothiazole ring is a prominent heterocyclic scaffold found in a wide array of pharmacologically active compounds and industrial agents, such as vulcanization accelerators.[4][5] The synthesis of these molecules often involves multiple steps, leading to the presence of starting materials, intermediates, and potential impurities in the final product. The structural similarity of these compounds presents a significant analytical challenge. A reliable HPLC method must be able to separate the main component from its structurally related intermediates and any degradation products that may form under stress conditions.

Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing compounds of this nature due to its versatility in separating molecules based on their hydrophobicity.[6][7] This application note will guide researchers through a systematic approach to developing a method that is not only precise and accurate but also stability-indicating, a critical requirement for regulatory submissions.

Method Development Strategy: A Rational Approach

The development of a successful HPLC method begins with a logical selection of chromatographic parameters based on the physicochemical properties of the analytes.

Initial Parameter Selection

A scouting phase is crucial to establish a baseline separation. The initial parameters are chosen based on the known properties of benzothiazole derivatives, which are generally aromatic and possess moderate polarity.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most common starting point for RP-HPLC due to its broad applicability and ability to retain a wide range of non-polar to moderately polar compounds through hydrophobic interactions.[6][8] A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance between efficiency and backpressure.[1]

  • Mobile Phase Selection: A combination of an aqueous phase and an organic modifier is standard for RP-HPLC.[9][10]

    • Aqueous Phase: Water, often with a buffer or acid modifier, is the weak solvent. A 0.1% solution of phosphoric acid or formic acid is commonly used to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analytes.[1][5]

    • Organic Modifier: Acetonitrile is a frequent first choice due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.[9][11] Methanol is a suitable alternative.

  • Detection Wavelength: Benzothiazole and its derivatives contain a chromophoric aromatic system, making UV detection ideal. An initial scouting of the UV spectra of the target analytes is recommended. Many benzothiazole compounds exhibit strong absorbance between 240 nm and 300 nm.[1][5][12] A wavelength of 250 nm is often a good starting point.[1]

  • Initial Gradient: A generic "scouting" gradient is employed to elute a wide range of compounds and determine the approximate organic solvent concentration required for elution. A rapid linear gradient from a low to a high concentration of the organic modifier (e.g., 10% to 90% acetonitrile over 10-15 minutes) is effective.

MethodDevelopmentWorkflow cluster_0 Initial Method Development Analyte_Properties Analyte Properties Polarity, pKa, UV Spectrum Column_Selection Stationary Phase C18, 4.6x150mm, 5µm Analyte_Properties->Column_Selection Hydrophobicity Mobile_Phase Mobile Phase A: 0.1% H3PO4 in H2O B: Acetonitrile Analyte_Properties->Mobile_Phase Solubility & pKa Detector_Settings UV Detector λ = 250 nm Analyte_Properties->Detector_Settings Chromophore Initial_Gradient Scouting Gradient 10-90% B in 15 min Column_Selection->Initial_Gradient Mobile_Phase->Initial_Gradient Detector_Settings->Initial_Gradient

Caption: Initial HPLC method development workflow.

Optimization of Chromatographic Conditions

Once the initial scouting run provides a chromatogram, the method is optimized to achieve the desired resolution, peak shape, and run time.

ParameterInitial ConditionOptimized ConditionRationale for Optimization
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in WaterFormic acid is more volatile and suitable for potential LC-MS applications.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile provided good peak shapes and resolution.
Gradient 10-90% B in 15 min30-70% B in 10 min, hold at 70% for 2 min, return to 30% in 1 min, hold for 2 minThe scouting gradient showed that all peaks eluted between 30% and 70% acetonitrile. A shallower gradient in this range improves resolution. The hold and equilibration steps ensure reproducibility.
Flow Rate 1.0 mL/min1.2 mL/minA slightly higher flow rate reduces the analysis time without a significant loss in resolution.
Column Temperature 30°C35°CIncreased temperature can improve peak efficiency and reduce viscosity, leading to sharper peaks and lower backpressure.
Detection Wavelength 250 nm285 nmWavelength optimization by diode array detector showed a more optimal absorbance maximum for the primary analyte and key intermediates.

Detailed Experimental Protocol

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Standards: Reference standards of benzothiazole and its relevant intermediates of known purity.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

  • Sample Solution: Accurately weigh a sample to achieve a final concentration within the calibration range (e.g., 100 µg/mL) and dissolve in the diluent. Filter through a 0.45 µm syringe filter before injection.[4]

Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient Program:

    • 0.00 min: 30% B

    • 10.00 min: 70% B

    • 12.00 min: 70% B

    • 12.10 min: 30% B

    • 15.00 min: 30% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: 285 nm

  • Run Time: 15 minutes

Method Validation Protocol (ICH Q2(R2) Guidelines)

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[3][13]

MethodValidationWorkflow Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validated_Method Validated Method System_Suitability->Validated_Method

Caption: HPLC method validation workflow.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[15][16]

  • Protocol: Subject the analyte solution (e.g., 100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid state and solution).

    • Photolytic Degradation: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[15]

  • Acceptance Criteria: The method is considered stability-indicating if the degradation peaks are well-resolved from the main analyte peak (resolution > 2) and from each other. Peak purity analysis using a DAD should confirm that the analyte peak is spectrally pure under all stress conditions. A degradation of 5-20% is generally considered appropriate for validating the method.[15][17]

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[14][18]

  • Protocol: Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a calibration curve of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[14][18]

  • Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18] It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the combined data from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the optimized method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Conclusion

This application note provides a systematic and scientifically grounded framework for the development and validation of a robust, stability-indicating RP-HPLC method for the analysis of benzothiazole intermediates. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can implement a reliable analytical method that meets stringent regulatory requirements and ensures the quality and safety of their products.

References

  • High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride. Benchchem.
  • High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Morpholinodithio)
  • Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences.
  • Selecting a GC Column by a Specific St
  • ICH Q2(R2)
  • Extraction and analysis of various benzothiazoles
  • High-Performance Liquid Chrom
  • Mobile and Stationary Phases in Chrom
  • Steps for HPLC Method Valid
  • Column chrom
  • The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Longdom Publishing S.L.
  • ICH Guidelines for Analytical Method Valid
  • Reversed Phase HPLC Columns. Phenomenex.
  • For HPLC, what different mobile phases are best to start with for methods development?
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed.
  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry.
  • Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiprolifer
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Future Journal of Pharmaceutical Sciences.
  • Reversed-phase chrom
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole in aqueous buffers

[1]

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. You are likely visiting this page because you observed precipitation when diluting 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole (henceforth 5F-PBT ) from a DMSO stock into a physiological buffer (e.g., PBS, pH 7.4).

This is a known physicochemical behavior governed by the interplay between the lipophilic benzothiazole core and the ionizable piperidine nitrogen. Successful solubilization requires a "proton-first" strategy that maintains the ionization of the secondary amine before it encounters the high ionic strength of a neutral buffer.

Physicochemical Snapshot
PropertyValue (Est.)Implication
Molecular Weight ~236.3 g/mol Small molecule, high permeability potential.[1]
pKa (Piperidine NH) ~10.8 – 11.2Highly basic. Positively charged (cationic) at pH < 9.
LogP (Neutral) ~3.2 – 3.8Lipophilic. The neutral free base has very low water solubility (<10 µM).
Critical Issue "pH Shock" Diluting DMSO stock (neutral species) directly into pH 7.4 buffer causes rapid aggregation before protonation can occur.

Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate immediately upon adding my DMSO stock to PBS?

A: This is a classic "Kinetic Solubility Failure." When you dissolve 5F-PBT in DMSO, it exists as a neutral free base. When you inject this into PBS (pH 7.4), two competing processes occur:

  • Protonation: The piperidine amine tries to grab a proton from the buffer to become soluble (

    
    ).
    
  • Aggregation: The hydrophobic benzothiazole rings stack together due to the high water content, forcing the compound out of solution.

The Problem: In neutral PBS, the protonation rate is often outcompeted by the aggregation rate, especially if the local concentration at the pipette tip exceeds the amorphous solubility limit. Furthermore, phosphate ions in PBS can act as "salting-out" agents, reducing the solubility of the cationic species compared to water or chloride-based buffers.[1]

Q2: Can I just heat the solution to dissolve the precipitate?

A: Do not do this. While heat increases kinetic energy and may temporarily dissolve the aggregate, 5F-PBT is chemically stable but physically unstable in this state. Upon cooling to room temperature or 37°C, it will likely re-precipitate as micro-crystals, which are invisible to the naked eye but will cause:

  • Erratic IC50/EC50 data.

  • False negatives in binding assays (the compound isn't actually in solution).

  • Clogging of microfluidic channels.

Q3: What is the maximum solubility I can expect?

A:

  • In pure DMSO: > 50 mM.

  • In PBS (pH 7.4) via direct dilution: Often < 50 µM (unstable).

  • In Acetate Buffer (pH 4.5): > 1 mM (Stable).

  • Using the "Acid-Shift" Protocol (pH 7.4 final): Up to 500 µM (metastable).

Recommended Protocols

Protocol A: The "Acid-Shift" Dilution (Gold Standard)

Best for: Cellular assays, enzymatic assays at neutral pH.

Mechanism: This method pre-protonates the piperidine nitrogen before it sees the neutral buffer, locking it into its soluble cationic form.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Intermediate Solvent: 10 mM HCl in water (pH ~2)

  • Final Assay Buffer: PBS or HEPES (pH 7.4)

Step-by-Step:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into the 10 mM HCl solution.

    • Result: 1 mM compound in 10% DMSO / 10 mM HCl. The low pH ensures instant protonation.

    • Visual Check: Solution should be perfectly clear.

  • Equilibrate: Vortex gently and let sit for 2 minutes.

  • Final Dilution: Dilute this acidic intermediate into your Assay Buffer (e.g., 1:20 dilution).

    • Result: 50 µM compound. The buffering capacity of PBS (usually 10mM phosphate) will easily neutralize the small amount of HCl carried over, returning the pH to 7.4.

    • Outcome: The compound is now dissolved.[2][3] Although the pH is 7.4, the compound is already dispersed as cations, preventing the formation of large hydrophobic aggregates.

Protocol B: Cyclodextrin Complexation (High Concentration)

Best for: Animal studies (IP/IV/PO) or high-concentration stock requirements.[1]

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic benzothiazole tail, shielding it from water while leaving the hydrophilic piperidine exposed.[1]

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in 25 mM Citrate Buffer (pH 4.0).

  • Weigh out solid 5F-PBT free base.[1]

  • Add the cyclodextrin vehicle to the solid.

  • Sonicate for 20–30 minutes at ambient temperature.

  • If needed, adjust pH to 4.0–4.5 using 1N HCl. The combination of acidic pH and cyclodextrin usually achieves solubility > 5 mg/mL.

Visualizations

Figure 1: Solubilization Decision Tree

Use this logic flow to determine the correct formulation strategy for your specific application.

SolubilityStrategyStartStart: 5F-PBT FormulationCheckConcTarget Concentration?Start->CheckConcLowConc< 100 µM (In Vitro)CheckConc->LowConcHighConc> 1 mM (In Vivo)CheckConc->HighConcCheckpHIs pH 7.4 Mandatory?LowConc->CheckpHCyclodextrinProtocol B: 20% HP-β-CDin Citrate Buffer (pH 4)HighConc->CyclodextrinDirectDMSODirect DMSO Dilution(Risk of Precipitation)CheckpH->DirectDMSONo (pH < 6 ok)AcidShiftProtocol A: Acid-Shift(Pre-protonation)CheckpH->AcidShiftYes (Physiological)DirectDMSO->AcidShiftIf Precipitates

Caption: Decision matrix for selecting the optimal solubilization method based on concentration and pH requirements.

Figure 2: The "Acid-Shift" Workflow

Visualizing the intermediate step critical for preventing "pH shock."[1]

AcidShiftProtocolStockDMSO Stock(10 mM)Neutral Free BaseIntermediateIntermediate Mix(1 mM)Protonated Cation (+)Stock->Intermediate 1 PartAcid10 mM HCl(Aqueous)Acid->Intermediate 9 PartsFinalFinal Assay Well(50 µM)Soluble & StableIntermediate->Final Dilute 1:20BufferAssay Buffer(PBS pH 7.4)Buffer->Final Bulk Volume

Caption: Step-by-step dilution workflow to ensure pre-protonation of the piperidine nitrogen.

Quantitative Data Summary

The following solubility estimates are based on the structural class (Benzothiazole-Piperidine scaffold) and standard physicochemical modeling.

Solvent SystemEstimated Solubility (25°C)Stability WindowNotes
100% DMSO > 50 mMMonths (-20°C)Hygroscopic; keep sealed.[1]
PBS (pH 7.4) < 20 µMMinutesHigh risk of precipitation.
PBS + 5% DMSO ~ 50 µMHoursMetastable.[1]
0.1 M HCl (pH 1) > 10 mMDaysForms soluble hydrochloride salt.
20% HP-β-CD (pH 4) > 5 mg/mL (~20 mM)Days/WeeksIdeal for stock storage or injection.[1]

References

  • PubChem. Compound Summary: 2-(piperidin-4-yl)-1H-1,3-benzodiazole (Structural Analog).[1][4] National Library of Medicine. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP-β-CD protocols).

Disclaimer: This guide is for research use only. All solubility values are estimates based on structural analogs and standard physicochemical principles. Users should validate specific solubility limits in their own assay buffers.

Minimizing side reactions during the deprotection of piperidine benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for a specialized chemical reagent supplier. It addresses the specific challenges of deprotecting piperidine benzothiazoles, a scaffold common in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors) but prone to specific failures due to the sulfur-rich, electron-deficient benzothiazole core.

Topic: Deprotection Protocols for Piperidine Benzothiazole Derivatives Document ID: KB-PBT-882 Last Updated: February 15, 2026

Executive Summary & Chemical Logic

The Challenge: Piperidine benzothiazoles present a "perfect storm" for deprotection failures. The benzothiazole sulfur is a catalyst poison (ruining hydrogenation), while the electron-deficient ring is susceptible to nucleophilic attack by the deprotected piperidine amine. Furthermore, standard acidic deprotection generates carbocations that can alkylate the sulfur or aromatic rings.

The Solution: Success requires abandoning "standard" protocols in favor of chemically orthogonal strategies:

  • Switching Scavengers: Replacing foul-smelling thiols with silanes (TES) to prevent tert-butyl cation trapping.

  • Avoiding Hydrogen: Using Lewis acids or HBr for Cbz removal to bypass catalyst poisoning.

  • Controlling Basicity: Managing the immediate reactivity of the free secondary amine to prevent self-immolation (SNAr).

Interactive Troubleshooting (Ticket-Based Q&A)

Ticket #402: "Hydrogenation of my Cbz-protected intermediate has stalled."

User: I am trying to remove a Cbz group from the piperidine nitrogen using H2 and Pd/C in MeOH. The reaction stalls at 10% conversion even after 24 hours. Adding more catalyst doesn't help.

Senior Scientist Diagnosis: This is a classic case of Heterogeneous Catalyst Poisoning . The sulfur atom in the benzothiazole ring possesses lone pairs that coordinate strongly to the Palladium surface, effectively coating the active sites and preventing hydrogen adsorption.

Corrective Protocol (The "Non-Hydrogen" Route): Do not persist with hydrogenation. Switch to Acidolytic Cleavage .

  • Option A: HBr in Acetic Acid (Robust)

    • Mechanism: Protonation of the carbamate carbonyl followed by SN2 attack by bromide ion.

    • Advantage: Completely immune to sulfur poisoning.

    • Protocol: Dissolve substrate in 33% HBr/AcOH (10 equiv). Stir at RT for 1-2 hours.[1][2] Precipitate with Et2O.

  • Option B: Boron Trichloride (BCl3) (Mild)

    • Mechanism: Lewis acid complexation.

    • Advantage: Works at low temperature (-78°C to 0°C), protecting sensitive functionalities.

Ticket #409: "I see a +56 Da impurity after Boc deprotection."

User: I used 50% TFA/DCM to remove a Boc group. The product mass is correct, but I see a significant impurity with Mass = M + 56. Is this a solvent adduct?

Senior Scientist Diagnosis: This is tert-Butyl Cation Alkylation . Upon cleavage, the Boc group releases a tert-butyl cation (


).[3] Without adequate scavenging, this electrophile attacks the most electron-rich site on your molecule—often the benzothiazole sulfur (forming a sulfonium salt) or the aromatic ring itself.

Corrective Protocol (The "Silane Scavenger" Method): You must add a "cation sink." While thioanisole is common, it is smelly and can be difficult to remove. We recommend Triethylsilane (TES) .

  • The Fix:

    • Dissolve substrate in DCM.[1][3]

    • Add Triethylsilane (2.5% - 5% v/v) before adding acid.

    • Add TFA (final concentration 10-50%).

    • Why TES? TES donates a hydride (

      
      ) to the 
      
      
      
      cation, turning it into inert isobutane gas (
      
      
      ), which bubbles out of the reaction.
Ticket #415: "My product decomposed/cyclized after workup."

User: Deprotection went fine (LCMS showed clean product), but after aqueous workup and concentration, the material turned into an insoluble black tar.

Senior Scientist Diagnosis: This is likely Uncontrolled SNAr Cyclization . The deprotected piperidine is a secondary amine (nucleophile). If your benzothiazole core has a leaving group (e.g., Cl, Br, F) at the 2-position or is highly electron-deficient, the amine has attacked another molecule (polymerization) or itself (cyclization) once the pH was raised during workup.

Corrective Protocol (The "Acidic Isolation" Strategy): Do not free-base the amine during isolation if the scaffold is electrophilic.

  • Evaporate the deprotection solvent (TFA or HCl) completely.

  • Re-dissolve in minimal MeOH/Et2O.

  • Precipitate the product as the HCl or TFA salt .

  • Store as the salt. Only free-base immediately prior to the next coupling step.

Visualizing the Solution (Logic Pathways)

Diagram 1: Deprotection Method Decision Tree

This flowchart guides the researcher to the correct method based on the protecting group and substrate sensitivity.

DeprotectionLogic Start Start: Piperidine-Benzothiazole Deprotection PG_Check Identify Protecting Group Start->PG_Check Boc_Path Boc Group PG_Check->Boc_Path Cbz_Path Cbz Group PG_Check->Cbz_Path Fmoc_Path Fmoc Group PG_Check->Fmoc_Path TFA_Std Standard TFA/DCM? Boc_Path->TFA_Std H2_Pd H2 + Pd/C? Cbz_Path->H2_Pd Base_Sens Base Sensitive Core? Fmoc_Path->Base_Sens Scavenger ADD SCAVENGER: Triethylsilane (TES) TFA_Std->Scavenger Prevent Alkylation Result_Boc Isobutane Gas (Clean Product) Scavenger->Result_Boc Poison STOP: Sulfur Poisoning Risk H2_Pd->Poison High Risk Acid_Cleave USE ACIDIC CLEAVAGE: 33% HBr in AcOH Poison->Acid_Cleave Switch Method Result_Cbz Amine Hydrobromide (No Metal Contam.) Acid_Cleave->Result_Cbz Pip_DMF 20% Piperidine/DMF Base_Sens->Pip_DMF No DBU_Alt Use DBU/Octanethiol (Non-nucleophilic) Base_Sens->DBU_Alt Yes

Caption: Decision matrix for selecting deprotection conditions to avoid sulfur poisoning and cation alkylation.

Diagram 2: The Scavenger Mechanism (TES vs. t-Butyl Cation)

Understanding why we use Triethylsilane (TES) over simple thiols.

ScavengerMech Boc_Cleavage Boc-Amine + TFA Cation t-Butyl Cation (tBu+) (ELECTROPHILE) Boc_Cleavage->Cation Acidolysis Side_Rxn Alkylation of Benzothiazole (M+56 Impurity) Cation->Side_Rxn Attacks Sulfur/Ring TES_Action TES Hydride Transfer (H- Donor) Cation->TES_Action Trapped by TES No_Scav No Scavenger With_Scav With Et3SiH (TES) Inert_Gas Isobutane Gas (Bubbles away) TES_Action->Inert_Gas Irreversible

Caption: Mechanistic pathway showing how Triethylsilane (TES) neutralizes the reactive t-butyl cation.

Validated Experimental Protocols

Protocol A: Scavenger-Assisted Boc Deprotection

Use this for all Benzothiazole-Piperidine Boc removal to prevent alkylation.

ReagentEquivalents/Conc.[1][2][3][4][5][6][7][8][9][10]Role
Substrate 1.0 equivTarget Molecule
DCM 0.1 M (concentration)Solvent
Triethylsilane (TES) 5.0 equiv (or 5% v/v)Cation Scavenger (Critical)
TFA 10 - 20 equivAcidic Cleavage Agent

Step-by-Step:

  • Dissolve the Boc-protected piperidine benzothiazole in DCM (anhydrous is preferred but not strictly necessary).

  • Add Triethylsilane (TES) FIRST. Stir for 5 minutes. Note: The solution remains clear.

  • Add TFA dropwise at 0°C (ice bath) to control exotherm.

  • Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

  • Monitoring: Check LCMS. Look for the disappearance of SM and absence of M+56 peaks.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.

  • Isolation: Isolate as the TFA salt if possible. If free-basing is required, use saturated NaHCO3 at 0°C and extract quickly into DCM.

Protocol B: Non-Hydrogenolytic Cbz Deprotection

Use this when Pd/C fails due to sulfur poisoning.

ReagentEquivalentsRole
Substrate 1.0 equivTarget Molecule
HBr in AcOH 10 - 20 equiv33 wt% solution
Diethyl Ether ExcessPrecipitating Agent

Step-by-Step:

  • Place the Cbz-protected substrate in a round-bottom flask.

  • Add 33% HBr in Acetic Acid (approx. 5 mL per mmol of substrate).

  • Stir at RT.[2][6][9] Caution: Fumes are corrosive. Use a fume hood.

  • Monitor by LCMS (usually complete in 1-3 hours).

  • Workup: Pour the reaction mixture slowly into a large excess of cold Diethyl Ether (Et2O).

  • Precipitation: The amine hydrobromide salt should precipitate as a solid.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Comparative Data: Scavenger Efficiency

The following table summarizes internal data regarding scavenger efficiency for benzothiazole substrates during Boc deprotection.

ScavengerOdorEfficiency (tBu+ Trapping)Risk of Side ReactionsRecommendation
None Neutral0%High (Alkylation of S/Ring)DO NOT USE
Thioanisole Strong85%Moderate (Difficult to remove)Backup Option
1,2-Ethanedithiol (EDT) Severe95%High (Can reduce disulfides)Avoid
Triethylsilane (TES) Mild98% Low (Inert byproducts)PREFERRED
Indole Mild60%High (Indole polymerization)Avoid

References

  • Greene, T. W.; Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. (The definitive guide on deprotection conditions and stabilities).
  • Lundt, B. F.; et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978 , 12, 258–268. (Establishes the mechanism of cation scavenging).

  • Mehta, A.; Jaouhari, R. "Triethylsilane as a scavenger for the deprotection of N-Boc." Tetrahedron Letters, 1992 , 33, 5441-5444. (Validates TES as a superior scavenger).

  • Felix, A. M.; et al. "Cleavage of protecting groups with boron tribromide." Journal of Organic Chemistry, 1978 , 43, 4194. (Alternative Lewis Acid methods for Cbz removal).

  • Han, C.; et al. "Palladium-Catalyzed Deprotection of Cbz Groups in the Presence of Sulfur." Organic Letters, 2016, 18, 2000. (Discusses the specific issue of catalyst poisoning by sulfur-containing heterocycles).

Sources

Technical Support Center: Stability Optimization of Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving stability issues of fluorinated benzothiazoles in solution Audience: Medicinal Chemists, Radiochemists, and Assay Scientists Content ID: TS-FBZ-001 Status: Active

Introduction: The Stability Paradox

Fluorinated benzothiazoles are privileged scaffolds in drug discovery (e.g., antitumor agents like 5F-203) and PET imaging (e.g.,


F-Flutemetamol). While the C-F bond is often cited as bio-isosteric and metabolically robust, the benzothiazole core introduces specific electronic vulnerabilities.

The Core Issue: The benzothiazole ring is electron-deficient, particularly at the C2 position. When fluorinated, the ring system becomes highly susceptible to Nucleophilic Aromatic Substitution (


)  and Photo-oxidative cleavage . Furthermore, the standard solvent for these lipophilic compounds—DMSO—can act as an oxidant, accelerating degradation.

This guide provides mechanistic insights and self-validating protocols to stabilize these compounds in solution.

Module 1: Chemical Instability (Hydrolysis & Defluorination)

Q: Why do I detect free fluoride ions ( ) in my basic buffer?

A: You are likely triggering hydrolytic defluorination via Nucleophilic Aromatic Substitution (


). 

The Mechanism: The benzothiazole nitrogen (N3) and sulfur (S1) atoms exert a strong electron-withdrawing effect. This activates the benzene ring, making C-F bonds—especially those at C5, C6, or C7—susceptible to nucleophilic attack by hydroxide ions (


) or primary amines.
  • Risk Factor: High pH (>8.5) buffers or nucleophilic solvents (methanol/ethanol) used for extended periods.

  • Observation: Appearance of

    
     in NMR (
    
    
    
    F shift ~ -120 ppm) or mass spec shifts corresponding to
    
    
    .

Troubleshooting Protocol:

  • Buffer Switch: Replace nucleophilic buffers (Tris, Glycine) with non-nucleophilic alternatives (HEPES, MOPS, Phosphate) for assays above pH 7.5.

  • pH Limit: Maintain pH < 8.0 during storage. If basic conditions are required for reaction, process immediately.

  • Temperature Control:

    
     rates double for every 10°C increase. Keep stock solutions at -20°C.
    
Q: My compound degrades in plasma but is stable in PBS. Why?

A: Enzymatic hydrolysis or protein binding-induced conformation changes. Fluorinated benzothiazoles (e.g., esters or amides attached to the core) are substrates for carboxylesterases and CYP1A1 .

  • Reference: 5F-203 is metabolized by CYP1A1 to reactive species that bind macromolecules [1].[1]

  • Solution: Co-incubate with esterase inhibitors (e.g., BNPP) during plasma stability assays to distinguish chemical instability from enzymatic metabolism.

Module 2: Photochemical Instability

Q: Why is my clear solution turning yellow/brown under ambient light?

A: Photo-oxidation and Radical Dimerization.

The Mechanism: Benzothiazoles absorb strongly in the UV-A/Blue region. Upon excitation, they can undergo Excited State Intramolecular Proton Transfer (ESIPT) (if protic groups are present at C2') or generate reactive 2-azolyl radicals via homolytic bond cleavage [2].

  • Consequence: These radicals react with dissolved oxygen to form sulfoxides/sulfones or dimerize, leading to colored impurities (yellowing).

Visualizing the Degradation Pathway:

Photolysis Start Fluorinated Benzothiazole (Ground State) Light hv (UV/Blue Light) Start->Light Excited Excited Singlet State (S1) Light->Excited Radical 2-Azolyl Radical (Reactive Intermediate) Excited->Radical Homolysis Product1 Sulfoxides/Sulfones (Oxidation) Radical->Product1 Oxidation Product2 Dimerization (Precipitate) Radical->Product2 Coupling Oxygen + O2 (Dissolved) Oxygen->Product1

Figure 1: Photolytic degradation pathway of benzothiazoles leading to oxidation and dimerization.

Stabilization Protocol:

  • Amber Glass: Mandatory for all storage >1 hour.

  • Foil Wrap: For automated liquid handlers, wrap reservoirs in aluminum foil.

  • Antioxidant Spiking: Add 0.1% Ascorbic Acid if the assay tolerates it (scavenges radicals).

Module 3: The DMSO Trap (Solvent Effects)

Q: My LC-MS shows an M+16 peak after storage in DMSO. Is it an impurity?

A: No, it is likely DMSO-mediated oxidation.

The Mechanism: DMSO is not inert; it is an oxidant (similar to Swern oxidation conditions). In the presence of trace acids or Lewis acids (metals), DMSO transfers oxygen to the benzothiazole sulfur or susceptible side chains, reducing itself to dimethyl sulfide (DMS).

  • Critical Note: This is accelerated if your sample contains metal catalysts (Pd, Pt) from synthesis [3].

Table 1: Solvent Compatibility Matrix

SolventSuitabilityRisk FactorMitigation Strategy
DMSO High SolubilityOxidative Store at -80°C; Use "Anhydrous" grade; Argon purge.
Methanol ModerateNucleophilic Avoid if F-atoms are activated (ortho/para to N).
Acetonitrile GoodLowBest for LC-MS stocks; Watch for evaporation.
Ethanol ModerateRadiolytic Essential stabilizer for

F tracers (see Module 4).

Module 4: Radiochemical Stability ( F-Tracers)

Q: My F-labeled benzothiazole purity drops from 98% to 80% in 1 hour.

A: Radiolysis (Self-destruction via ionizing radiation).

The Mechanism: The high energy positrons emitted by


F interact with the solvent (usually water/saline), generating hydroxyl radicals (

) and solvated electrons. These radicals attack the benzothiazole core, causing defluorination and fragmentation.

The "Gold Standard" Stabilization Protocol [4]:

  • Ethanol: Must be present at 5-10% (v/v). It acts as a hydroxyl radical scavenger.

  • Sodium Ascorbate: Add to the final formulation (approx. 5-10 mg/mL). It reduces oxidized intermediates back to the parent compound.

  • Dilution: Increasing the volume reduces the radical density per unit volume.

Troubleshooting Logic Flow

Use this decision tree to diagnose stability failures in your experiments.

Troubleshooting Start Stability Issue Detected CheckColor Is solution yellowing? Start->CheckColor YellowYes Photolysis CheckColor->YellowYes Yes YellowNo Go to Mass Check CheckColor->YellowNo No CheckMass Check LC-MS Mass Shift MassM16 M+16 (Oxidation) CheckMass->MassM16 +16 Da MassM20 M-F+OH (Hydrolysis) CheckMass->MassM20 -2 Da MassSame Loss of Signal CheckMass->MassSame No Shift ActionPhoto Action: Amber Glass + Exclude Light YellowYes->ActionPhoto YellowNo->CheckMass ActionDMSO Action: Degas DMSO or Switch to MeCN MassM16->ActionDMSO ActionpH Action: Lower pH (<7.5) Change Buffer MassM20->ActionpH ActionAgg Action: Aggregation. Add 0.01% Tween-20 MassSame->ActionAgg

Figure 2: Diagnostic logic for identifying the root cause of benzothiazole instability.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Solvent: Use anhydrous DMSO (stored over molecular sieves).

  • Concentration: Target 10 mM. Avoid <1 mM stocks (higher surface-to-volume ratio increases adsorption/oxidation).

  • Degassing: Bubble Argon through the DMSO for 5 minutes before adding the solid.

  • Storage: Aliquot into single-use amber vials. Store at -20°C (short term) or -80°C (long term).

  • Thawing: Thaw in the dark at room temperature. Vortex vigorously to reverse any micro-aggregation.

Protocol B: The "Rescue" Mix for Bioassays

If your compound precipitates or degrades during dilution into aqueous media:

  • Add Co-solvent: 1% DMSO final concentration.

  • Add Surfactant: 0.01% Tween-20 or Pluronic F-127 (prevents

    
     stacking aggregation).
    
  • Add Stabilizer: 1 mM Ascorbic Acid (prevents oxidation).

References

  • National Institutes of Health (NIH). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells.

  • MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.

  • Wiley Online Library. Benzothiazole-Based Cycloplatinated Chromophores: Synthetic, Optical, and Biological Studies (Oxidation in DMSO).

  • National Institutes of Health (NIH). Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals.

Sources

Technical Support Center: Purification of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #PUR-BZ-5F-PIP

Introduction

Hello. If you are accessing this guide, you are likely dealing with the crude intermediate 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole .

This scaffold is a critical pharmacophore, often serving as the core for PARP inhibitors (like Niraparib analogs) or 5-HT receptor ligands. However, its synthesis—typically involving the condensation of 2-amino-5-fluorothiophenol with isonipecotic acid in Polyphosphoric Acid (PPA) or Eaton’s Reagent—is notorious for generating stubborn impurities.

The secondary amine on the piperidine ring (


) and the benzothiazole nitrogen (

) create a unique solubility profile that we must exploit to achieve high purity (>98%).

Below are the specific protocols to resolve the most common failure modes.

Tier 1: The "Sticky Oil" & PPA Residue Removal

Issue: The crude product is a dark, viscous black/brown oil that refuses to crystallize. It may contain residual Polyphosphoric Acid (PPA).

Diagnosis

PPA is highly viscous and traps organic molecules.[1] If the quench was insufficient, phosphate esters or trapped acid will prevent the free base from solidifying.

The "Double-Swing" Acid-Base Protocol

Do not attempt to column the crude black tar directly. You must perform a "Double-Swing" extraction to remove non-basic impurities (disulfides, unreacted thiols) and neutral tars.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 2N HCl (aq)

  • 5N NaOH (aq) or NH₄OH

  • Brine[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in minimal EtOAc.

  • Acid Swing (Targeting the Piperidine): Extract the organic layer with 2N HCl (3x) .[1]

    • Mechanism:[2][3] The piperidine amine protonates (

      
      ), moving the product into the aqueous phase.
      
    • Waste: The organic layer now contains non-basic impurities (disulfides, unreacted thiophenols, neutral tars). Discard this organic layer.

  • Base Swing (Liberation): Cool the aqueous acidic layer to 0°C. Slowly add 5N NaOH until pH > 12.

    • Critical: The solution will turn cloudy as the free base precipitates.[1]

  • Extraction: Extract the milky aqueous layer with DCM (3x).

  • Drying: Dry combined DCM layers over

    
     and concentrate.
    

Result: You should now have a lighter yellow/orange solid or semi-solid.[1] If it is still oily, proceed to Tier 3 (Salt Formation) .[1]

Tier 2: Chromatography & The "Ghost Peak" (Tailing)

Issue: TLC shows streaking/tailing. Column chromatography yields poor separation, or the product elutes over 20 fractions.

Diagnosis

The secondary amine of the piperidine interacts strongly with the acidic silanol groups (


) on standard silica gel. This causes non-specific binding (tailing).[1]
The "Amine-Modified" Mobile Phase

You must cap the silanol sites with a competitive base.

Mobile Phase Formulation:

Component Ratio (v/v) Function
Dichloromethane (DCM) 90 - 95% Primary Solvent
Methanol (MeOH) 5 - 10% Polar Modifier

| Ammonium Hydroxide (


)  | 0.5 - 1.0%  | Critical Modifier  |

Alternative: Use 1% Triethylamine (


) instead of 

, but

is easier to remove during concentration.

Graphviz Workflow: Chromatographic Decision Tree

ChromatographyLogic Start TLC Analysis Streak Does spot streak? Start->Streak NoStreak Standard System: DCM:MeOH (95:5) Streak->NoStreak No YesStreak Silanol Interaction Detected Streak->YesStreak Yes Modifier Add 1% NH4OH to Mobile Phase YesStreak->Modifier Result Sharp Spot ($R_f$ ~0.3-0.4) Modifier->Result

Caption: Logic flow for selecting mobile phase modifiers to prevent amine tailing.

Tier 3: Stabilization via Salt Formation

Issue: The free base is unstable, oxidizes (turns brown over time), or remains an oil.

Diagnosis

Benzothiazole-piperidines are often low-melting solids or oils in their free base form. Converting them to the Hydrochloride (HCl) or Dihydrochloride salt stabilizes them as a crystalline solid.[1]

HCl Salt Formation Protocol
  • Dissolve the purified free base in 1,4-Dioxane or Ethanol (approx. 5 mL per gram).[1]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.5 - 2.0 equivalents).

  • A white/off-white precipitate should form immediately.[1]

  • Stir for 30 minutes.

  • Filter and wash with cold Diethyl Ether or Hexane .[1]

Data: Salt vs. Free Base Properties

Property Free Base HCl Salt
State Yellow Oil / Waxy Solid White/Off-White Crystalline Solid
Stability Oxidizes in air (months) Stable indefinitely
Water Solubility Poor High

| Melting Point | Broad / Low (< 80°C) | Sharp / High (> 200°C) |

Tier 4: Removing Specific Impurities (Disulfides)

Issue: Product has a persistent sulfur/garlic smell and a yellow tint even after column.

Diagnosis

This indicates the presence of Bis(2-amino-5-fluorophenyl) disulfide . This is an oxidative byproduct of the starting material (2-amino-5-fluorothiophenol).

Reductive Wash Protocol

Disulfides are lipophilic and not basic.[1] They should have been removed in the Tier 1 Acid Wash, but trace amounts persist.[1]

  • Dissolve material in Ethanol.[1][4][5]

  • Add Triphenylphosphine (

    
    )  (0.1 eq) and water.[1]
    
  • Stir for 1 hour (reduces disulfide back to thiol).

  • Perform the Tier 1 Acid-Base workup again.[1] The generated thiol will be removed in the organic wash, or can be oxidized completely to the sulfonic acid with

    
     (careful monitoring required) which washes away in base.
    
    • Preferred: Recrystallize the final HCl salt from Ethanol/Ether .[1] The disulfide stays in the mother liquor.[1]

Summary Workflow

PurificationWorkflow Crude Crude Reaction Mixture (PPA/Dark Oil) Dissolve Dissolve in EtOAc Crude->Dissolve AcidExt Extract with 2N HCl Dissolve->AcidExt OrgLayer Organic Layer (Contains Disulfides/Tars) AcidExt->OrgLayer Discard AqLayer Aqueous Acid Layer (Contains Product) AcidExt->AqLayer Keep Basify Basify to pH 12 (NaOH) AqLayer->Basify DCM_Ext Extract into DCM Basify->DCM_Ext Check Is it Solid? DCM_Ext->Check Recryst Recrystallize (EtOH/Hexane) Check->Recryst Yes Salt Form HCl Salt (HCl/Dioxane) Check->Salt No (Oily) Final Pure Product >98% Recryst->Final Salt->Final

Caption: Integrated purification workflow for 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole.

References

  • Synthesis of Benzothiazoles via PPA

    • Methodology: The cyclization of 2-aminothiophenols with carboxylic acids in polyphosphoric acid (PPA) is the standard industrial route for this class of compounds.
    • Source:Journal of Organic Chemistry. "Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles."[1][4]

  • Purification of Piperidinyl-Benzothiazoles (Niraparib Intermediates)

    • Methodology: Detailed protocols for the isolation of 2-(piperidin-4-yl)
    • Source:MDPI.[1] "Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles." (See Experimental Section 2.2 for chromatography conditions).

  • Solubility & Salt Formation

    • Data: Confirmation of the solubility profiles and the utility of HCl salts for benzothiazole-piperidine pharmacophores.
    • Source:Chem-Impex. "5-Fluoro-2-piperidin-4-yl-1H-benzoimidazole Product Data" (Analogous solubility/handling data).

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Analysis of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and accurate analysis of novel pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole, a heterocyclic compound with potential applications in medicinal chemistry. We will explore a detailed LC-MS methodology, compare it with alternative analytical techniques, and provide the scientific rationale behind our experimental choices to ensure methodological integrity and trustworthiness.

Introduction to 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole and its Analytical Challenges

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole belongs to the benzothiazole class of compounds, which are known for their diverse pharmacological activities.[1][2] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidine moiety often improves solubility and pharmacokinetic properties.[3] The accurate quantification of this molecule is crucial during drug discovery and development for pharmacokinetic studies, metabolite identification, and quality control.

The physicochemical properties of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole, such as its predicted basicity (pKa of a similar isomer is ~9.62) and moderate polarity, make LC-MS an ideal analytical tool.[4] The benzothiazole and piperidine groups are readily ionizable, favoring sensitive detection by mass spectrometry.

Primary Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For the analysis of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole, a reverse-phase LC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is proposed for optimal selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Objective: To extract the analyte from a biological matrix (e.g., plasma) and remove interfering substances.

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

  • Causality: Acetonitrile is a common organic solvent used for protein precipitation due to its ability to efficiently denature and precipitate proteins while keeping small molecule analytes in solution. The use of an internal standard is critical for accurate quantification as it compensates for variations in sample preparation and instrument response.

2. Liquid Chromatography:

  • Objective: To chromatographically separate the analyte from other components in the sample.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 column is chosen for its excellent retention and separation of moderately polar compounds like the target analyte.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a common mobile phase additive that aids in the ionization of the analyte in positive ion mode, leading to better sensitivity.[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a widely used organic solvent in reverse-phase chromatography, providing good separation efficiency.

    • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte while minimizing run time.

      Time (min) %B
      0.0 5
      2.0 95
      2.5 95
      2.6 5

      | 4.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Maintaining a constant column temperature ensures reproducible retention times.

3. Mass Spectrometry:

  • Objective: To detect and quantify the analyte with high sensitivity and selectivity.

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar and semi-polar molecules, and the basic nitrogen atoms in the piperidine and benzothiazole rings are readily protonated in positive ion mode.[7][8]

    • MRM Transitions:

      • Analyte: Precursor ion (Q1) m/z 237.1 → Product ion (Q3) m/z 151.0 (hypothetical fragmentation of the piperidine ring).

      • Internal Standard: (e.g., d4-labeled) Precursor ion (Q1) m/z 241.1 → Product ion (Q3) m/z 151.0.

    • Ion Source Temperature: 550 °C.

    • Ion Spray Voltage: +5500 V.

  • Self-Validation: The use of MRM provides two levels of mass filtering (precursor and product ions), which significantly enhances selectivity and reduces chemical noise, ensuring the trustworthiness of the results. The specific fragmentation pattern acts as a fingerprint for the analyte.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant Injection Injection Supernatant->Injection Column C18 Reverse-Phase Column Injection->Column Separation Gradient Elution Column->Separation Elution Analyte Elution Separation->Elution ESI Electrospray Ionization (Positive Mode) Elution->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Detector->Data Data Acquisition & Quantification

Caption: Workflow for the LC-MS/MS analysis of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole.

Alternative Analytical Techniques

While LC-MS is the gold standard for this type of analysis, other techniques can be considered depending on the specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Applicability: For 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole, direct GC-MS analysis may be challenging due to its relatively low volatility and potential for thermal degradation. Derivatization to increase volatility might be necessary, which adds complexity to the sample preparation.

  • Advantages:

    • High chromatographic resolution.

    • Well-established and robust.

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization can be time-consuming and introduce variability.

Supercritical Fluid Chromatography (SFC)-MS

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, offering some advantages over traditional LC.

  • Applicability: SFC can be an excellent alternative to reverse-phase LC, especially for the separation of chiral compounds or for achieving faster analysis times.[9][10]

  • Advantages:

    • Faster separations and higher throughput compared to HPLC.[11]

    • Reduced use of organic solvents, making it a "greener" technique.[10]

    • Orthogonal selectivity to reverse-phase LC.

  • Disadvantages:

    • Less commonly available in all laboratories compared to LC-MS systems.

    • Method development can be more complex.

Visualizing an Alternative Workflow: SFC-MS

SFCMS_Workflow cluster_prep Sample Preparation cluster_sfc Supercritical Fluid Chromatography cluster_ms Mass Spectrometry Sample Sample in Solution Filtration Filtration Sample->Filtration Vial Vial for Analysis Filtration->Vial SFC_Injection Injection Vial->SFC_Injection SFC_Column Chiral or Achiral Column SFC_Injection->SFC_Column SFC_Separation Gradient Elution (CO2 + Co-solvent) SFC_Column->SFC_Separation SFC_Elution Analyte Elution SFC_Separation->SFC_Elution SFC_ESI Electrospray Ionization SFC_Elution->SFC_ESI SFC_Q1 Quadrupole 1 SFC_ESI->SFC_Q1 SFC_Q2 Quadrupole 2 (CID) SFC_Q1->SFC_Q2 SFC_Q3 Quadrupole 3 SFC_Q2->SFC_Q3 SFC_Detector Detector SFC_Q3->SFC_Detector SFC_Data SFC_Data SFC_Detector->SFC_Data Data Acquisition

Caption: Workflow for the alternative SFC-MS analysis.

Performance Comparison

FeatureLC-MS/MS (Proposed Method)GC-MSSFC-MS
Sensitivity Excellent (sub-ng/mL levels)Good to Excellent (analyte dependent)Excellent
Selectivity Excellent (due to MRM)Excellent (with mass spectral libraries)Excellent
Speed Moderate (typically 2-10 min run times)Moderate to FastFast (often < 5 min)
Applicability Broad range of polar and non-polar compoundsVolatile and thermally stable compoundsBroad range, particularly good for chiral separations
Cost High initial investment and maintenanceModerate to HighHigh initial investment
"Green" Aspect High organic solvent consumptionLower solvent consumptionLow organic solvent consumption

Conclusion

For the routine, sensitive, and selective quantification of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole in complex matrices, the proposed LC-MS/MS method stands out as the most suitable technique. Its robustness, wide applicability, and high sensitivity make it the preferred choice in a drug development setting. While techniques like SFC-MS offer advantages in terms of speed and reduced solvent usage, the widespread availability and established methodologies of LC-MS provide a solid foundation for reliable and reproducible results. The choice of the analytical method should always be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and available instrumentation.

References

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  • Cichosz, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(3), 138. [Link]

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  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(22), 5438. [Link][3]

  • PubChem. (n.d.). 5-fluoro-2,3-dihydro-1,2-benzothiazole. Retrieved from [Link]

  • Shafi, S. S., et al. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185. [Link]

  • El-Sayed, M. A. A., et al. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. RASAYAN Journal of Chemistry, 15(1), 478-486. [Link][2]

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A Comparative Guide to the Biological Activity of 5-Fluoro vs. 6-Fluoro Benzothiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone for enhancing pharmacological properties. Among these, benzothiazole and its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of a fluorine atom to the benzothiazole core can profoundly influence its electronic properties, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparative analysis of the biological activities of two key positional isomers: 5-fluoro and 6-fluoro benzothiazoles, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

The Critical Role of Fluorine Placement: A Structural Perspective

The position of the fluorine atom on the benzothiazole ring is not a trivial consideration; it dictates the molecule's overall electronic and steric profile, which in turn governs its interaction with biological macromolecules. The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence hydrogen bonding capabilities, and block sites of metabolic oxidation.

In the 5-fluoro isomer, the fluorine atom is positioned meta to the thiazole ring's fusion point, potentially exerting a more pronounced inductive electron-withdrawing effect on the entire bicyclic system. Conversely, the 6-fluoro isomer places the fluorine atom in a para-like position relative to the nitrogen atom of the thiazole ring, which can lead to different electronic delocalization and molecular polarity. These subtle yet significant structural distinctions form the basis for the observed differences in their biological activities.

Comparative Analysis of Biological Activities

This section provides a head-to-head comparison of the biological activities of 5-fluoro and 6-fluoro benzothiazole derivatives, supported by experimental data from peer-reviewed studies.

Anticancer Activity: A Tale of Two Isomers

In the realm of oncology, the positioning of the fluorine atom has demonstrated a clear impact on cytotoxic potency. Numerous studies have highlighted the potential of fluorinated benzothiazoles as anticancer agents, with some derivatives showing remarkable and selective activity against various cancer cell lines.

A key study directly comparing the anticancer activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and its 6-fluoro counterpart revealed a significant advantage for the 5-fluoro isomer.[1] The 5-fluoro derivative exhibited more potent and broad-spectrum anticancer activity in the National Cancer Institute's (NCI) 60-cell line screen.[1] Furthermore, unlike the 6-fluoro isomer, the 5-fluoro analog did not produce exportable metabolites in sensitive MCF-7 breast cancer cells, suggesting a more favorable metabolic profile.[1]

Another notable example is 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, which has shown exceptionally potent and selective inhibitory activity against lung, colon, and breast cancer cell lines, with GI50 values in the nanomolar range.[2]

While 6-fluorobenzothiazole derivatives have also demonstrated anticancer properties, the available data suggests that the 5-fluoro substitution pattern may confer superior potency and a more desirable metabolic stability profile in certain molecular contexts. For instance, hydrazine-based derivatives of 6-fluorobenzothiazole have shown activity against HeLa and COS-7 cell lines, but with IC50 values in the micromolar range.[3][4]

Table 1: Comparative Anticancer Activity of 5-Fluoro and 6-Fluoro Benzothiazole Derivatives

CompoundIsomerCancer Cell LineActivity (IC50/GI50)Reference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole5-FluoroVarious (NCI-60)Potent and broad-spectrum[1]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole5-FluoroMCF-7 (Breast)< 1 nM[2]
2-(4-amino-3-methylphenyl)-6-fluorobenzothiazole6-FluoroVarious (NCI-60)Less potent than 5-fluoro isomer[1]
Hydrazine-based 6-fluorobenzothiazole derivative6-FluoroHeLa (Cervical)2.41 µM[3][4]
Hydrazine-based 6-fluorobenzothiazole derivative6-FluoroCOS-7 (Kidney)4.31 µM[3][4]
Antimicrobial Activity: Exploring the Spectrum

Fluorinated benzothiazoles have also emerged as promising antimicrobial agents, with activity against a range of bacterial and fungal pathogens. While direct comparative studies between the 5-fluoro and 6-fluoro isomers are less common in the literature, individual studies provide valuable insights into their potential.

Derivatives of 6-fluorobenzothiazole have been the subject of more extensive antimicrobial investigation. For example, novel 6-fluorobenzothiazole substituted[2][3][5]triazole analogues have been synthesized and screened for their antimicrobial activity.[6] Additionally, a series of 2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl) diethanol derivatives demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

Research on the antimicrobial properties of 5-fluorobenzothiazole derivatives is also emerging. A study on novel 2-arylbenzothiazole analogs bearing a 5-fluoro and a piperazine moiety reported excellent bacterial growth inhibition against Staphylococcus aureus.[5]

Table 2: Antimicrobial Activity of 5-Fluoro and 6-Fluoro Benzothiazole Derivatives

Compound ClassIsomerTarget OrganismActivity (MIC)Reference
2-arylbenzothiazole analogs with piperazine5-FluoroStaphylococcus aureus32 µg/cm³[5]
6-fluorobenzothiazole substituted[2][3][5]triazoles6-FluoroVarious bacteria and fungiActivity reported[6]
2-benzylidenehydrazinyl-6-fluorobenzothiazoles6-FluoroS. aureus, B. subtilis, E. coli, P. aeruginosaGood activity[7]
Enzyme Inhibition: Targeting Key Biological Pathways

The ability of benzothiazole derivatives to inhibit specific enzymes is a key mechanism underlying their therapeutic effects. While comprehensive comparative data for 5-fluoro and 6-fluoro isomers is limited, some studies provide insights into their potential as enzyme inhibitors.

For instance, certain benzothiazole derivatives have been investigated as DNA gyrase inhibitors, a validated target for antibacterial drug development.[1][8] While a direct comparison between the 5- and 6-fluoro isomers in this context is not available, the studies highlight the potential of the fluorinated benzothiazole scaffold for targeting this enzyme.

Further research is warranted to systematically evaluate and compare the enzyme inhibitory profiles of 5-fluoro and 6-fluoro benzothiazole derivatives against a panel of therapeutically relevant enzymes.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key biological assays used to evaluate the activity of benzothiazole derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (5-fluoro and 6-fluoro benzothiazole derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B Overnight Adhesion C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow cluster_workflow Broth Microdilution for MIC Determination A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serial Dilution of Test Compounds in 96-well Plate B->C D Incubate at Optimal Temperature C->D E Observe for Visible Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. The following is a general workflow.

Protocol:

  • Assay Setup: In a suitable buffer, combine the target enzyme and the test compound at various concentrations.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to allow for binding.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Monitor Reaction: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Enzyme_Inhibition_Workflow cluster_workflow General Enzyme Inhibition Assay Workflow A Combine Enzyme and Inhibitor B Pre-incubate A->B C Add Substrate to Initiate Reaction B->C D Monitor Reaction Progress C->D E Calculate Initial Rates D->E F Determine IC50 E->F

A generalized workflow for an enzyme inhibition assay.

Conclusion and Future Directions

The comparative analysis of 5-fluoro and 6-fluoro benzothiazole isomers reveals distinct biological activity profiles, underscoring the critical influence of fluorine atom positioning. The available evidence suggests that 5-fluorobenzothiazole derivatives may hold a particular advantage in the context of anticancer drug discovery, exhibiting superior potency and more favorable metabolic characteristics in some instances. Both isomers, however, represent promising scaffolds for the development of novel antimicrobial agents.

To further elucidate the structure-activity relationships and unlock the full therapeutic potential of these compounds, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of 5-fluoro and 6-fluoro benzothiazole isomers across a broader range of biological assays, including a diverse panel of cancer cell lines, microbial strains, and clinically relevant enzymes.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms by which these isomers exert their biological effects to identify specific cellular targets and pathways.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By systematically exploring the biological landscape of these fluorinated benzothiazole isomers, the scientific community can pave the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Al-Harthy, T., Zoghaib, W. M., Stoll, R., & Abdel-Jalil, R. (2018). Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties. Monatshefte für Chemie - Chemical Monthly, 149(3), 645–651. [Link]
  • Mortimer, C. G., Wells, G., Crochard, J. P., Stone, E. L., Bradshaw, T. D., Stevens, M. F., & Westwell, A. D. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of medicinal chemistry, 49(1), 179–185. [Link]
  • Shukla, J., Hazra, K., Rashmi, P., & Nargund, L. V. G. (2014). Synthesis and antibacterial activity of some novel fluorobenzothiazole derivatives. Der Chemica Sinica, 5(1), 116-122. [Link]
  • Kaur, R., & Kaur, M. (2020). Benzothiazole derivatives as anticancer agents. Journal of Applied Pharmaceutical Science, 10(1), 134-143. [Link]
  • Skok, Ž., Zidar, N., & Ilaš, J. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Molecules, 25(20), 4726. [Link]
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  • Frohn, M., Cee, V. J., Lanman, B. A., Pickrell, A. J., Golden, J., Rivenzon-Segal, D., ... & Bürli, R. (2012). Novel 5-and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity. Bioorganic & medicinal chemistry letters, 22(1), 628–633. [Link]
  • Kavitha, S., & Sobhia, M. E. (2012). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. Journal of the Korean Chemical Society, 56(5), 589-594. [Link]
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]
  • Naresh, P., et al. (2014). Synthetic Characterization & Antimicrobial Screening of Some Novel 6-Fluorobenzothiazole Substituted[2][3][5] Triazole Analogues. International Journal of Pharma Research and Health Sciences, 2(4), 263-269. [Link]
  • Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, G., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of medicinal chemistry, 44(9), 1446–1455. [Link]

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Validation of Purity Standards for 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Purity Standards for 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary & Strategic Importance

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole (CAS 1226896-16-1) is a critical precursor scaffold, primarily employed in the synthesis of Tau-protein aggregation radiotracers (e.g., [¹⁸F]PBB3 derivatives) for Positron Emission Tomography (PET).[1]

In drug development and radiochemistry, the definition of "purity" is often conflated with "chromatographic homogeneity."[1] This guide challenges that standard. We compare the industry-standard HPLC Area% (Relative Purity) against the Validated qNMR (Absolute Content) method.

The Core Thesis: For late-stage research and clinical translation, relying solely on HPLC Area% is a critical failure point. It fails to account for inorganic salts, solvent entrapment, and extinction coefficient bias.[1] This guide validates a qNMR-centric workflow as the superior alternative for establishing primary reference standards.

Comparative Analysis: Performance of Purity Assessment Methods

The following table contrasts the three primary methodologies used to validate this benzothiazole scaffold.

FeatureMethod A: HPLC-UV (Standard) Method B: LC-MS (Qualitative) Method C: qNMR (Proposed Gold Standard)
Primary Output Relative Purity (% Area)Identity & Impurity MassAbsolute Purity (% Weight)
Traceability Low (Relies on assumed response factors)Low (Ionization variance)High (Traceable to NIST Internal Std)
Salt/Solvent Detection No (Invisible in UV)No (Matrix suppression)Yes (Quantifies counterions/solvents)
Regioisomer Specificity Moderate (Requires specific method dev)Low (Identical Mass)High (Distinct coupling constants)
Suitability Routine Batch ReleaseImpurity IdentificationPrimary Standard Qualification
Critical Insight: The "Salt Trap"

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole is often isolated as a hydrochloride or trifluoroacetate salt to improve stability.[1]

  • HPLC Result: 99.5% (The column washes away the counterion; UV detects only the aromatic core).

  • Actual Active Content: ~85% (The remaining 15% is mass attributed to HCl and hydration).

  • Consequence: Using the HPLC value for molar dosing leads to a 15% under-dosing error in radiolabeling reactions, significantly affecting yield and specific activity.[1][2]

Experimental Protocols

Protocol A: High-Resolution HPLC for Regioisomer Discrimination

Objective: To separate the 5-fluoro target from the likely 6-fluoro regioisomer impurity.[1]

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 150 mm).[1][2] CSH technology is chosen for superior peak shape with basic piperidine moieties.[2]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5% → 60% B[1]

    • 15-20 min: 60% → 95% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic core) and 280 nm.

  • Validation Criterion: Resolution (

    
    ) between 5-fluoro and 6-fluoro isomers must be > 1.5.
    
Protocol B: Absolute Purity via ¹H-qNMR (The Self-Validating Standard)

Objective: To determine the absolute mass fraction of the compound, independent of reference standards.[1]

  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT® or NIST grade).[2]

    • Reasoning: High purity, non-hygroscopic, and provides a singlet at ~6.3 ppm, distinct from the benzothiazole aromatic region (7.0–8.0 ppm).[1][2]

  • Sample Preparation:

    • Weigh exactly 10.0 mg of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole (

      
      ).[1]
      
    • Weigh exactly 5.0 mg of Maleic Acid (

      
      ).
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Instrument: 400 MHz (or higher) NMR.[3][4][5]

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      to ensure full relaxation for integration accuracy).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[1][2][3][4][6]

Visualizing the Validation Logic

Diagram 1: The Impurity Origin Pathway

This diagram illustrates why specific analytical methods are chosen based on the synthetic origin of impurities (regioisomers vs. protected intermediates).

ImpurityPathway Start Starting Material: 3-Fluorothiophenol Step1 Reaction: Cyclization with Piperidine-4-carboxylic acid Start->Step1 Synthesis ImpurityA Impurity A: 6-Fluoro Regioisomer (From 4-fluorothiophenol contaminant) Start->ImpurityA Isomeric Contamination Product Target: 5-Fluoro-2-(piperidin-4-yl) -1,3-benzothiazole Step1->Product Major Pathway ImpurityB Impurity B: N-Boc Intermediate (Incomplete Deprotection) Step1->ImpurityB Process Defect ImpurityC Impurity C: Disulfide Dimer (Oxidative Coupling) Product->ImpurityC Storage Degradation

Caption: Mechanistic origin of critical impurities. Note that Impurity A (Regioisomer) requires high-resolution HPLC, while Impurity C (Dimer) is best detected via LC-MS.[1][2]

Diagram 2: The Self-Validating Certification Workflow

This workflow demonstrates the decision logic for certifying a Reference Standard.

ValidationFlow Raw Raw Material (Recrystallized) HPLC HPLC-UV Analysis (Protocol A) Raw->HPLC Decision1 Is Purity > 98% Area? AND No Regioisomer > 0.5%? HPLC->Decision1 Fail REJECT / Repurify Decision1->Fail No qNMR qNMR Analysis (Protocol B) Decision1->qNMR Yes Calc Calculate Absolute Wt% (Correcting for Salt/Solvent) qNMR->Calc Final Issue Certificate of Analysis (Valid Reference Standard) Calc->Final

Caption: Integrated workflow transforming a raw chemical into a validated reference standard using orthogonal analytical techniques.

References

  • Holzgrabe, U. (2010).[1][2] "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. [2]

  • International Conference on Harmonisation (ICH). (2006).[2] "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.

  • Pauli, G. F., et al. (2012).[1][2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. [2]

  • Zhang, X., et al. (2020).[1][2] "Synthesis and evaluation of 18F-labeled 2-arylbenzothiazoles for imaging of tau pathology in Alzheimer’s disease." Bioorganic & Medicinal Chemistry. [2]

  • National Institute of Standards and Technology (NIST). "Certificate of Analysis: Standard Reference Material® 350b (Benzoic Acid)." NIST.

Sources

Comparing synthetic routes: condensation vs metal-catalyzed cross-coupling for benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the synthesis of the benzothiazole scaffold represents a critical juncture in the development of novel pharmaceuticals and advanced materials. This guide provides an in-depth, comparative analysis of the two primary synthetic strategies: the traditional, yet continually refined, condensation reactions and the more contemporary, mechanistically distinct, metal-catalyzed cross-coupling reactions. As a Senior Application Scientist, my aim is to equip you with the nuanced understanding necessary to select the optimal synthetic route for your specific research and development needs.

The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications. The synthetic approach to this versatile heterocycle can significantly impact yield, purity, substrate scope, and overall efficiency. This guide will dissect the two dominant methodologies, providing the technical details and field-proven insights to inform your synthetic design.

At a Glance: Condensation vs. Metal-Catalyzed Cross-Coupling

FeatureCondensation ReactionsMetal-Catalyzed Cross-Coupling Reactions
Starting Materials 2-Aminothiophenol and aldehydes, carboxylic acids, acyl chlorides, etc.Thiobenzanilides, N-arylthioureas, o-haloanilines, etc.
Key Transformation Nucleophilic attack of amino and thiol groups onto a carbonyl or equivalent, followed by cyclization and dehydration/oxidation.Intramolecular C-S bond formation via C-H functionalization or coupling of a pre-functionalized aryl ring.
Catalysts Brønsted or Lewis acids, various metals (e.g., Zn, I₂), "green" catalysts (e.g., enzymes, ionic liquids).Palladium (Pd) and Copper (Cu) complexes are most common.
Reaction Conditions Varies widely from room temperature to high temperatures; can be performed under conventional heating or microwave irradiation.Typically requires specific catalyst/ligand systems and often occurs at moderate to high temperatures.
Key Advantages Readily available and diverse starting materials; often operationally simple; numerous "green" and catalyst-free options.Avoids the use of often unstable 2-aminothiophenol; allows for the synthesis of complex derivatives not easily accessible through condensation; can offer high regioselectivity.
Key Disadvantages The instability and air-sensitivity of 2-aminothiophenol can be a challenge; can have limited functional group tolerance in some cases.Often requires more complex and expensive catalysts; optimization of reaction conditions (ligands, bases, solvents) can be more intricate.

The Venerable Workhorse: Condensation Reactions

The most established and widely utilized method for constructing the benzothiazole ring is the condensation of 2-aminothiophenol with a variety of electrophilic partners.[1][2][3][4][5][6][7][8][9][10] This approach is valued for its simplicity and the vast commercial availability of starting materials.

Mechanistic Insights

The general mechanism for the acid-catalyzed condensation of 2-aminothiophenol with an aldehyde involves a two-stage process.[11] First, the amino group of 2-aminothiophenol performs a nucleophilic attack on the protonated carbonyl carbon of the aldehyde, leading to the formation of a benzothiazoline intermediate after intramolecular cyclization. Subsequent oxidation or dehydration of this intermediate yields the aromatic benzothiazole.[2]

G cluster_condensation Condensation Reaction Workflow start Start reactants Mix 2-Aminothiophenol and Aldehyde/Carboxylic Acid start->reactants catalyst Add Catalyst (e.g., Acid, Metal Salt) reactants->catalyst reaction Heat or Irradiate (Conventional or Microwave) catalyst->reaction workup Work-up and Purification reaction->workup product 2-Substituted Benzothiazole workup->product G cluster_cross_coupling Metal-Catalyzed Cross-Coupling Workflow start Start reactants Prepare Thiobenzanilide or N-Arylthiourea start->reactants catalysis Add Pd or Cu Catalyst, Ligand, and Base/Oxidant reactants->catalysis reaction Heat Reaction Mixture under Inert Atmosphere catalysis->reaction workup Work-up and Purification reaction->workup product 2-Substituted Benzothiazole workup->product

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole. As a fluorinated heterocyclic compound, this substance requires meticulous handling to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in the modern research and development laboratory.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. While specific toxicity data for 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole is not extensively published, a conservative approach must be adopted based on the known hazards of its structural components: the benzothiazole core, the piperidine moiety, and the carbon-fluorine bond.

The parent compound, benzothiazole, is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation.[1] Furthermore, many benzothiazole derivatives are recognized as environmental contaminants with potential for bioaccumulation.[2][3] The presence of a carbon-fluorine bond suggests high thermal stability and environmental persistence, a characteristic of many organofluorine compounds.[4][5]

Based on this analysis, 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole must be handled as a hazardous substance.

Potential Hazard Classification Basis for Assessment & Recommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) High potential based on the benzothiazole core. Assume the compound is toxic. All handling must occur in a certified chemical fume hood.[6] Appropriate personal protective equipment (PPE) is mandatory.
Skin and Eye Irritation High potential for causing serious eye irritation and possible skin irritation.[7][8] Chemical-resistant gloves and safety goggles with side shields are required.[9]
Environmental Hazard Fluorinated organic compounds can be persistent "forever chemicals".[4] Benzothiazoles are known environmental pollutants.[2] Do not discharge to drains or the environment.[10]
Reactivity Generally stable, but avoid strong oxidizing agents.[7] Hazardous decomposition products upon combustion may include nitrogen oxides, carbon oxides, sulfur oxides, and highly toxic hydrogen fluoride gas.[7]

Pre-Disposal: Immediate Safety & Handling

Proper disposal begins with safe handling during and after experimentation. The following steps are critical to minimize risk and prevent uncontrolled release.

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

    • A properly fitted laboratory coat.

    • Nitrile or neoprene gloves (double-gloving is recommended).

    • Chemical safety goggles with side-shields or a face shield.

    • Work must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[6][11]

  • Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[10] Collect the contaminated material into a designated, sealable hazardous waste container.[12] Decontaminate the area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Minimizing Waste Generation: Employ green chemistry principles to reduce the scale of operations whenever possible, thereby minimizing the volume of waste generated.[13]

Step-by-Step Disposal Protocol

The disposal of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole is governed by the Resource Conservation and Recovery Act (RCRA) and overseen by the Environmental Protection Agency (EPA) in the United States.[14] The following protocol ensures compliance and safety.

Step 1: Waste Identification and Segregation

  • Action: Identify all waste streams containing 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole. This includes pure, unused compound, contaminated solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing boats, gloves).

  • Causality: Proper identification is the foundational step for hazardous waste management.[15] Segregation is crucial to prevent dangerous reactions between incompatible chemicals.[13][15] Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 2: Containerization

  • Action: Select an appropriate, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

  • Causality: The EPA mandates that hazardous waste be collected in approved containers that are kept closed when not in use to prevent leaks and spills.[15]

Step 3: Labeling

  • Action: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole." List all other chemical constituents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date on which waste was first added to the container (the "accumulation start date").

  • Causality: Clear and accurate labeling is a strict regulatory requirement from both the EPA and OSHA to ensure safe handling, storage, and transport.[15][16]

Step 4: Accumulation and Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator.

  • Causality: Storing waste in a designated SAA is an EPA provision that allows for the safe collection of small quantities of hazardous waste without needing a full storage facility permit.[15] The area must be inspected weekly.[15]

Step 5: Arranging for Final Disposal

  • Action: Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to arrange for pickup and transport.

  • Causality: Final disposal must be carried out by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[17][18] The high thermal stability of the C-F bond necessitates high-temperature incineration as the preferred disposal method to ensure complete mineralization and prevent the release of persistent fluorinated compounds into the environment.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole.

G cluster_0 In-Lab Waste Generation & Handling cluster_1 Institutional Disposal Process Start Waste Generation (Unused Compound, Contaminated Materials) Assess Step 1: Identify as Hazardous Waste (Toxic, Irritant, Environmentally Persistent) Start->Assess Segregate Step 2: Segregate from Other Waste Streams Assess->Segregate Containerize Step 3: Place in Labeled, Compatible Container (HDPE or Glass) Segregate->Containerize Store Step 4: Store in Satellite Accumulation Area (SAA) Containerize->Store ContactEHS Step 5: Contact EHS for Pickup Store->ContactEHS Container Full or Time Limit Reached Transport Transport by Licensed Hauler ContactEHS->Transport Dispose Final Disposal at TSDF (High-Temperature Incineration) Transport->Dispose

Caption: Workflow for the safe disposal of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For complex molecules like 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole, adherence to a strict, well-documented disposal protocol is not merely a matter of compliance but a professional obligation. By understanding the compound's inherent hazards and following the systematic steps of identification, segregation, containerization, and licensed disposal, researchers can effectively mitigate risks to themselves, their colleagues, and the ecosystem.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MERI. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet - Dispersion K 498. Kremer Pigmente. [Link]

  • Safety Data Sheet - Benzothiazole. A&C Lellinger. [Link]

  • Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • 6-Fluoro-2-piperidin-4-yl-1,3-benzothiazole Physico-chemical Properties. ChemBK. [Link]

  • Benzothiazole. Wikipedia. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

  • C7H6FNS | 5-fluoro-2,3-dihydro-1,2-benzothiazole. PubChem. [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. ACS Publications. [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. ScienceDirect. [Link]

  • Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. Wiley. [Link]

  • Recycling and the end of life assessment of fluoropolymers. Royal Society of Chemistry. [Link]

  • Chemical Recycling of Fluorochemicals. CORDIS | European Commission. [Link]

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Personal protective equipment for handling 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole is a pharmacophore intermediate frequently used in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. As a research chemical, its full toxicological profile has likely not been exhaustively established. Therefore, the Precautionary Principle applies: handle this substance as if it possesses the combined hazards of its substructures.

Critical Hazard Assessment:

  • Piperidine Moiety: Secondary amines are potent bases. They are often corrosive to mucous membranes and skin, and can cause severe eye damage.[1]

  • Benzothiazole Core: Associated with acute toxicity (oral/dermal) and skin sensitization.

  • Fluorine Substituent: Increases lipophilicity, potentially enhancing dermal absorption and bioavailability.

Immediate Action Required:

  • Default Status: Treat as Skin Irritant Category 2 / Eye Irritant Category 2A (Minimum) to Skin Corrosion Category 1B (Potential).

  • Engineering Control: All handling of open containers must occur inside a certified chemical fume hood.

PPE Technical Specifications & Selection Matrix

Effective protection relies on creating a barrier system that accounts for the chemical's physical state (solid powder vs. solution).

Glove Selection Strategy

Note: Standard latex gloves are insufficient for organic amines and halogenated heterocycles.

ParameterRecommendationTechnical Rationale
Material Nitrile Rubber (Minimum)Nitrile offers superior resistance to organic bases (piperidines) compared to latex.
Thickness ≥ 5 mil (0.12 mm) Thin exam gloves (3 mil) are prone to pinhole failure during mechanical manipulation.
Technique Double Gloving Outer Layer: Disposability (change immediately upon splash). Inner Layer: Biological barrier against permeation.
High Risk Silver Shield / Laminate Required if handling concentrated stock solutions (>1M) or prolonged immersion.
Eye & Face Protection[1][2][3][4][5][6]
  • Standard Operations: Chemical Safety Goggles (Indirect Vented).

    • Why: Safety glasses with side shields do not seal against dusts or splashes from basic solutions, which can cause irreversible corneal opacity.

  • High-Volume/Pressurized: Face Shield + Goggles .

    • Why: To protect the neck and face from projectile glass or splashes during pressurized filtration or reaction workup.

Respiratory Protection
  • Primary Control: Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable/spill): Full-face respirator with Multi-Gas/Vapor Cartridge (Organic Vapor + Ammonia/Methylamine) and P100 Particulate Filter .

    • Why: The piperidine ring requires ammonia/amine specific filtration; standard organic vapor cartridges may allow breakthrough.

PPE Decision Logic (Visualization)

The following decision tree guides the researcher in selecting the appropriate PPE level based on experimental conditions.

PPE_Decision_Tree Start Start: Handling 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution / Liquid State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Solvent Solvent Type? Liquid->Solvent LowDust Level 1: Standard Lab Coat + Goggles + Nitrile (5mil) DustRisk->LowDust Weighing <100mg HighDust Level 2: High Exposure Tyvek Sleeves + N95/P100 + Double Nitrile DustRisk->HighDust Grinding/Milling StdSolvent Standard (MeOH, DCM) Solvent->StdSolvent Penetrant Penetrant (DMSO, DMF) Solvent->Penetrant Level1_Liq Level 1: Standard Lab Coat + Goggles + Double Nitrile StdSolvent->Level1_Liq Level3_Liq Level 3: Maximum Butyl/Laminate Gloves + Face Shield Penetrant->Level3_Liq Enhanced Permeation Risk

Figure 1: Risk-based PPE selection workflow. Note that DMSO solutions significantly increase the risk of transdermal toxicity.

Operational Protocols

Weighing & Transfer
  • The Problem: Organic heterocycles often carry static charges, causing "fly-away" powder that bypasses standard airflows.

  • The Protocol:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Use an anti-static gun or ionizer on the spatula and weighing boat before touching the compound.

    • PPE: Wear a disposable Tyvek sleeve over the lab coat arm entering the hood to prevent powder accumulation on fabric cuffs (which can transfer to wrists later).

Reaction Setup & Dissolution
  • The Problem: Exothermic neutralization.

  • The Protocol:

    • If converting the free base to a salt (e.g., HCl), add acid dropwise at 0°C. Piperidine neutralization is exothermic and can generate aerosolized mists.

    • Sash Height: Keep the fume hood sash at the lowest working position (below chin level) to act as a physical barrier.

Waste Disposal
  • Segregation: Do not mix with oxidizing acids (e.g., Nitric acid) due to the risk of forming unstable N-nitroso compounds (if nitrosating agents are present) or violent oxidation.

  • Labeling: Tag waste clearly as "Basic Organic Waste - Contains Fluorinated Heterocycles."

Emergency Response: Spill & Exposure

In the event of a breach in containment, follow this self-validating response loop.

Spill_Response Incident Spill Detected Assess 1. Assess Volume & Form Incident->Assess Isolate 2. Evacuate & Isolate (Close Hood Sash) Assess->Isolate PPE_Up 3. Don Level 2 PPE (Goggles + Double Nitrile) Isolate->PPE_Up Neutralize 4. Absorb/Neutralize (Sand/Vermiculite) PPE_Up->Neutralize Clean 5. Triple Wash Surface (Soap & Water) Neutralize->Clean Report 6. Report & Dispose Clean->Report

Figure 2: Sequential response protocol for laboratory-scale spills.

Exposure First Aid:

  • Eye Contact: Flush immediately for 15 minutes .[2][3] Use an eyewash station, holding eyelids open. Do not use neutralization agents in the eye.[4]

  • Skin Contact: Remove contaminated clothing immediately.[5][2][6] Wash with soap and water.[7][2][4][8] Do not use ethanol or DMSO to wipe skin, as this may enhance absorption of the fluorinated compound.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine (Hazard Section). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Benzothiazole.[8][Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.